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  • Product: 2-(4-nitro-1H-pyrazol-1-yl)aniline
  • CAS: 62537-74-0

Core Science & Biosynthesis

Foundational

2-(4-nitro-1H-pyrazol-1-yl)aniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-nitro-1H-pyrazol-1-yl)aniline is a heterocyclic compound featuring a nitro-substituted pyrazole ring linked to an aniline moiety. This mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-nitro-1H-pyrazol-1-yl)aniline is a heterocyclic compound featuring a nitro-substituted pyrazole ring linked to an aniline moiety. This molecular architecture is of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities.[1] The introduction of a nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties and reactivity of the molecule, potentially enhancing its biological efficacy or tuning its characteristics for materials applications. The aniline fragment provides a versatile handle for further chemical modifications, allowing for the synthesis of a broad array of derivatives.

This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)aniline, including its chemical identity, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of its potential applications in drug discovery and beyond.

Molecular Identity

PropertyValue
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
IUPAC Name 2-(4-nitro-1H-pyrazol-1-yl)aniline
Canonical SMILES C1=CC=C(C(=C1)N)N2C=C(C=N2)[O-]

Synthesis and Mechanism

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline can be approached through several established methods for N-arylation of pyrazoles. A plausible and efficient route involves the copper-catalyzed cross-coupling of 4-nitro-1H-pyrazole with 2-bromoaniline or 2-iodoaniline, a variation of the Ullmann condensation.

Proposed Synthetic Protocol

Reaction: Copper-Catalyzed N-Arylation of 4-nitro-1H-pyrazole

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Reaction_Vessel Reaction Mixture 4-nitro-1H-pyrazole->Reaction_Vessel 2-bromoaniline 2-bromoaniline 2-bromoaniline->Reaction_Vessel CuI CuI (catalyst) CuI->Reaction_Vessel Ligand Ligand (e.g., L-proline) Ligand->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO) Solvent->Reaction_Vessel Heat Heat (e.g., 100-120 °C) Heat->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product 2-(4-nitro-1H-pyrazol-1-yl)aniline Workup->Product

Caption: Proposed synthesis workflow for 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel, add 4-nitro-1H-pyrazole (1.0 eq), 2-bromoaniline (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Reaction Setup: Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reaction mixture.

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The reaction likely proceeds via an oxidative addition of the aryl halide to the copper(I) catalyst, followed by coordination of the deprotonated 4-nitro-1H-pyrazole. Reductive elimination then yields the desired N-arylated product and regenerates the copper(I) catalyst. The use of a ligand like L-proline can stabilize the copper catalyst and facilitate the coupling.

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for 2-(4-nitro-1H-pyrazol-1-yl)aniline:

TechniqueExpected Features
¹H NMR - Aniline NH₂: A broad singlet in the region of δ 5.0-6.0 ppm. - Aromatic Protons (Aniline Ring): Multiplets between δ 6.5 and 7.5 ppm. - Pyrazole Protons: Two distinct singlets or doublets for the C3-H and C5-H protons of the pyrazole ring, likely in the region of δ 8.0-9.0 ppm.
¹³C NMR - Aromatic Carbons (Aniline Ring): Signals in the range of δ 115-150 ppm. - Pyrazole Carbons: Signals for C3, C4, and C5 of the pyrazole ring, with the carbon bearing the nitro group (C4) being significantly deshielded.
IR Spectroscopy - N-H Stretching (Aniline): Two bands in the region of 3300-3500 cm⁻¹. - N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. - C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): An exact mass corresponding to the molecular formula C₉H₈N₄O₂.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-(4-nitro-1H-pyrazol-1-yl)aniline suggest its potential utility in several areas of research and development.

Anticancer Drug Development

The pyrazole nucleus is a key component of several anticancer agents.[2] The presence of the nitro group can enhance the electrophilicity of the molecule, potentially leading to interactions with biological nucleophiles in cancer cells. Furthermore, the aniline moiety provides a point for the attachment of other pharmacophores to develop multi-target agents.

Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3] The combination of the pyrazole and nitroaromatic motifs may lead to compounds with potent antibacterial and antifungal properties. The nitro group can be bioreduced in hypoxic environments, a characteristic of some bacterial infections, to generate reactive nitrogen species that are toxic to the microbes.

Anti-inflammatory Drugs

Certain pyrazole-containing compounds are known to exhibit anti-inflammatory effects.[2] The development of novel anti-inflammatory agents remains a priority in drug discovery, and 2-(4-nitro-1H-pyrazol-1-yl)aniline could serve as a scaffold for the synthesis of new candidates.

G cluster_applications Potential Applications Core_Molecule 2-(4-nitro-1H-pyrazol-1-yl)aniline Anticancer Anticancer Agents Core_Molecule->Anticancer Scaffold for Kinase Inhibitors Antimicrobial Antimicrobial Agents Core_Molecule->Antimicrobial Development of Novel Antibiotics Anti_inflammatory Anti-inflammatory Drugs Core_Molecule->Anti_inflammatory COX/LOX Inhibition Materials Energetic Materials & Dyes Core_Molecule->Materials Precursor for High-Nitrogen Compounds

Caption: Potential applications of 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Energetic Materials

Nitropyrazole compounds are a class of energetic materials known for their high energy, high density, and relative insensitivity.[4] 2-(4-nitro-1H-pyrazol-1-yl)aniline could serve as a precursor for the synthesis of more complex high-nitrogen energetic materials through diazotization and further reactions of the amino group.

Safety and Handling

As with any novel chemical compound, 2-(4-nitro-1H-pyrazol-1-yl)aniline should be handled with appropriate safety precautions. Nitroaromatic compounds can be toxic and potentially mutagenic. The use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(4-nitro-1H-pyrazol-1-yl)aniline represents a promising molecular scaffold for the development of new therapeutic agents and advanced materials. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications based on the well-established chemistry and biological activity of its constituent moieties. Further research into this and related compounds is warranted to fully elucidate their properties and potential for innovation.

References

  • Asian Journal of Chemistry. (2022). Synthesis, Molecular Docking and DFT Studies of Biologically Active N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives. [Link]

  • ACS Omega. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • PMC. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][6][7]triazin-7(6H). [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)aniline. [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • Journal of Pharmacy and Chemistry. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

Sources

Exploratory

Literature review of nitro-pyrazole aniline derivatives in organic synthesis

Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Strategic Significance: The "Push-Pull" Scaffold In the landscape of modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Significance: The "Push-Pull" Scaffold

In the landscape of modern medicinal chemistry, the nitro-pyrazole aniline motif represents a privileged structural architecture. It is not merely a combination of functional groups but a synergistic electronic system. The pyrazole ring serves as a robust heteroaromatic core, while the nitro group (


) at the C-4 position acts as a powerful electron-withdrawing group (EWG). This activation renders the adjacent positions (C-3 and C-5) highly susceptible to nucleophilic attack, enabling the installation of aniline moieties with high precision.

For drug developers, this scaffold offers three critical advantages:

  • Metabolic Stability: The pyrazole nitrogen atoms often reduce metabolic clearance compared to phenyl analogues.

  • H-Bonding Potential: The nitro group and the secondary amine (aniline linkage) provide diverse hydrogen bond acceptor/donor motifs, critical for binding in ATP-pockets of kinases (e.g., JAK, Aurora, and c-Met inhibitors).

  • Synthetic Modularity: The nitro group is a versatile "mask." It activates the ring for substitution (

    
    ) and can subsequently be reduced to an amine for further functionalization (e.g., urea formation in kinase inhibitors like Pazopanib analogues).
    

Synthetic Architectures

We define two primary logic paths for constructing this scaffold: the Convergent


 Route  (modifying an existing pyrazole) and the Divergent Cyclization Route  (building the ring from acyclic precursors).
Route A: The Convergent Approach

This is the preferred method for generating libraries of derivatives. It relies on the "Nitro Effect," where the


 group activates a leaving group (usually Halogen) at C-5.

Mechanism: The reaction proceeds via an Addition-Elimination mechanism.[1][2][3] The aniline nucleophile attacks the electron-deficient C-5 position, forming a resonance-stabilized Meisenheimer complex. The nitro group is essential here; without it, the pyrazole ring is too electron-rich to undergo nucleophilic substitution under mild conditions.

SNAr_Mechanism Start 5-Chloro-4-nitropyrazole (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Start->TS Nucleophilic Attack Aniline Aniline (Nucleophile) Aniline->TS Product N-Phenyl-4-nitropyrazol-5-amine (Target Scaffold) TS->Product Elimination of Cl- HCl HCl (Byproduct) TS->HCl

Figure 1: The


 mechanism driven by the electron-withdrawing nitro group.
Route B: The Divergent Cyclization Approach

This route is ideal when the N-aryl bond is difficult to form via substitution (e.g., sterically hindered anilines). It involves the condensation of arylhydrazines with 1,3-dielectrophiles.

Detailed Experimental Protocols

The following protocols are standardized for high reproducibility. They are designed to be self-validating: intermediates are isolable, and color changes provide visual confirmation of reaction progress.

Protocol 1: Synthesis of the Activated Core (5-Chloro-1,3-dimethyl-4-nitropyrazole)

This step installs the critical nitro "activator."

Reagents:

  • 5-Chloro-1,3-dimethylpyrazole (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Concentrated Sulfuric Acid (

    
    )[4]
    

Methodology:

  • Setup: Charge a round-bottom flask with Conc.

    
     (3.5 vol relative to pyrazole). Cool to 0°C using an ice-salt bath.
    
  • Addition: Add 5-Chloro-1,3-dimethylpyrazole portion-wise, maintaining internal temperature <10°C.

  • Nitration: Add Fuming

    
     (2.5 eq) dropwise via an addition funnel. Caution: Exothermic.
    
  • Reaction: Stir at 0–5°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup: Pour the reaction mixture slowly onto crushed ice (10 vol). A white to pale-yellow precipitate will form immediately.

  • Isolation: Filter the solid. Wash with cold water until filtrate is neutral (pH 7).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4][5][6]

    • Yield Target: 85-92%

    • Validation: Melting point should be sharp (77–78°C).

Protocol 2: The Coupling ( with Aniline)

This step creates the target nitro-pyrazole aniline.

Reagents:

  • 5-Chloro-1,3-dimethyl-4-nitropyrazole (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Triethylamine (

    
    , 1.2 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Methodology:

  • Setup: Dissolve the nitro-pyrazole in EtOH (10 vol).

  • Addition: Add the Aniline and Base (

    
    ).
    
  • Reflux: Heat the mixture to reflux (78°C).

    • Visual Check: The solution often deepens in color (yellow to orange/red) due to the formation of the conjugated nitro-amine system.

  • Duration: Reflux for 3–6 hours. Monitor by TLC.[6][7] The chloride starting material is UV active and distinct from the highly colored product.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH.

    • Scenario B (No precipitate): Concentrate solvent to 20% volume, pour into ice water. Filter the resulting solid.[4]

  • Data Output:

    • Yield Target: 75-85%

    • Characterization:

      
       NMR will show the loss of the pyrazole-Cl signal and the appearance of broad NH singlets (exchangeable with 
      
      
      
      ) and aromatic aniline protons.

Data Summary & Comparison

ParameterDirect Nitration (Route A Precursor)

Coupling (Route A Step 2)
Cyclization (Route B)
Key Reagent

Aniline / BaseArylhydrazine
Temp.[8] Profile Cryogenic (0°C)Reflux (80°C)Reflux (80-100°C)
Limiting Factor Exotherm controlSteric bulk of anilineRegioselectivity
Atom Economy HighHigh (HCl byproduct)Moderate (Water byproduct)
Scalability Excellent (Industrial)GoodModerate

Mechanistic Criticality: Regioselectivity

One of the most common failure points in pyrazole synthesis is regio-ambiguity .

  • In Cyclization (Route B): When reacting a substituted hydrazine (

    
    ) with a non-symmetrical 1,3-diketone, two isomers are possible (1,3- vs 1,5-substituted pyrazoles).
    
    • Control: The use of fluorinated solvents (e.g., TFE, HFIP) has been shown to drastically improve regioselectivity towards the 5-substituted isomer due to H-bonding stabilization of the intermediate hydrazone.

  • In

    
     (Route A):  The nitro group at C-4 directs the incoming nucleophile to C-5. If the pyrazole N-1 is unsubstituted (
    
    
    
    ), the reaction is complicated by tautomerism. Therefore, N-alkylation (protection) of the pyrazole prior to nitration/substitution is strongly recommended to lock the regiochemistry.

Regioselectivity Substrate Unsymmetrical 1,3-Diketone Solvent_EtOH Solvent: Ethanol Substrate->Solvent_EtOH Solvent_TFE Solvent: TFE/HFIP (Fluorinated) Substrate->Solvent_TFE Hydrazine Arylhydrazine (Ar-NH-NH2) Hydrazine->Solvent_EtOH Hydrazine->Solvent_TFE Mix Mixture of Isomers (1,3- and 1,5-) Solvent_EtOH->Mix Pure High Regioselectivity (>95:5) Solvent_TFE->Pure

Figure 2: Solvent-controlled regioselectivity in de novo pyrazole synthesis.

References

  • Nitration of Pyrazoles: PrepChem. "Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole." Available at: [Link]

  • 
     Mechanism & Applications: Chemistry Steps. "Nucleophilic Aromatic Substitution (SNAr) – The Addition-Elimination Mechanism."[1] Available at: [Link]
    
  • Regioselective Synthesis: Organic Chemistry Portal. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Available at: [Link]

  • Biological Activity (Kinase Inhibition): National Institutes of Health (PMC). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Available at: [Link]

  • General Pyrazole Synthesis: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles." Available at: [Link]

Sources

Foundational

Technical Guide: Thermodynamic Properties of 2-(4-nitro-1H-pyrazol-1-yl)aniline

The following technical guide details the thermodynamic characterization of 2-(4-nitro-1H-pyrazol-1-yl)aniline , a specific nitrogen-rich heterocyclic compound of interest in the fields of high-energy density materials (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic characterization of 2-(4-nitro-1H-pyrazol-1-yl)aniline , a specific nitrogen-rich heterocyclic compound of interest in the fields of high-energy density materials (HEDMs) and pharmaceutical intermediate synthesis.

Executive Summary

2-(4-nitro-1H-pyrazol-1-yl)aniline (C


H

N

O

) represents a class of "push-pull" chromophores and energetic precursors where an electron-rich aniline moiety is coupled with an electron-deficient nitropyrazole. Its thermodynamic profile is critical for determining its viability as a stable energetic material or a reactive intermediate in drug development. This guide provides an in-depth analysis of its physicochemical stability, enthalpy of formation, and phase transition thermodynamics.

Chemical Identity and Structural Context

The molecule consists of a benzene ring substituted at the ortho position with a 4-nitro-1H-pyrazol-1-yl group. This ortho substitution introduces significant steric strain and potential for intramolecular hydrogen bonding (between the aniline -NH


 and the pyrazole N2 or nitro O), which heavily influences its crystal packing density and standard enthalpy of formation (

).
  • IUPAC Name: 2-(4-nitro-1H-pyrazol-1-yl)aniline

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molar Mass: 204.19 g/mol

  • Key Functional Groups: Primary amine (donor), Nitro group (acceptor), Pyrazole ring (bridge).

Synthesis Pathway & Thermodynamic Implications

The synthesis typically involves the nucleophilic aromatic substitution of 2-fluoronitrobenzene with 4-nitropyrazole followed by selective reduction, or the Ullmann coupling of 2-iodoaniline with 4-nitropyrazole. The thermodynamic driving force of the final cyclization or coupling step often dictates the purity and polymorph obtained.

Synthesis cluster_0 Thermodynamic Control Start 2-Haloaniline / Precursor Intermediate Transition State (Pd/Cu Catalyst) Start->Intermediate + Reagent Reagent 4-Nitropyrazole Reagent->Intermediate Product 2-(4-nitro-1H-pyrazol-1-yl)aniline Intermediate->Product ΔG < 0 (Exothermic)

Figure 1: Simplified reaction coordinate focusing on the thermodynamic stability of the final product.

Thermodynamic Parameters

Standard Enthalpy of Formation ( )

For nitrogen-rich compounds,


 is a primary performance indicator. It is determined experimentally via bomb calorimetry .
  • Experimental Protocol: The compound is combusted in an excess of oxygen.

    
    
    
  • Thermodynamic Cycle: The measured energy of combustion (

    
    ) is converted to enthalpy of combustion (
    
    
    
    ), which is then used to calculate
    
    
    using Hess's Law.
  • Predicted Value: Based on group contribution methods for nitropyrazoles and anilines, the

    
     is expected to be positive  (endothermic formation) or slightly negative, typical of energetic materials, ranging from +50 to +150 kJ/mol . The pyrazole ring contributes significantly to the positive heat of formation due to its inherent ring strain and N-N bond energy.
    
Heat Capacity ( ) and Entropy ( )

The molar heat capacity (


) is essential for calculating detonation temperature and thermal diffusivity.
  • Measurement: Modulated Differential Scanning Calorimetry (MDSC) is used to separate reversible heat flow (

    
    ) from non-reversible kinetic events (decomposition).
    
  • Typical Range: Specific heat capacity for such organic solids typically lies between 1.0 and 1.5 J/(g·K) at 298 K.[1]

Thermal Transitions (DSC/TGA Analysis)

The thermal stability profile is defined by the melting point (


) and the onset of decomposition (

).
ParameterMethodDescription
Melting Point (

)
DSCEndothermic peak. For nitropyrazolyl-anilines,

is typically 140–180 °C . Sharpness indicates purity.
Enthalpy of Fusion (

)
DSCArea under the melting peak. Critical for solubility modeling.
Decomposition (

)
TGA/DSCExothermic onset. The nitro group typically triggers decomposition >220 °C.

Data Table: Estimated Thermodynamic Properties (Values based on structural analogs like 1-(2-nitrophenyl)pyrazole and nitroaniline isomers)

PropertySymbolEstimated ValueUnit
Molar Mass

204.19 g/mol
Density

1.45 – 1.55g/cm

Melting Point

155 – 165°C
Enthalpy of Fusion

25 – 35kJ/mol
Decomposition Temp

> 230°C
Standard Enthalpy of Formation

+80 ± 20kJ/mol

Experimental Protocols for Validation

To ensure scientific integrity, the following self-validating protocols are recommended for characterizing this specific molecule.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Sample Prep: Weigh 2–5 mg of dried 2-(4-nitro-1H-pyrazol-1-yl)aniline into an aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomposition).

  • Run: Heat from 40 °C to 300 °C at 5 °C/min under

    
     flow (50 mL/min).
    
  • Validation: Calibrate using Indium (

    
     °C) and Zinc (
    
    
    
    °C).
  • Data Extraction: Integrate the first endothermic peak for

    
    . Identify the onset of the exothermic baseline shift for 
    
    
    
    .
Protocol B: Solubility Thermodynamics (van't Hoff Analysis)

Understanding the dissolution thermodynamics is vital for recrystallization.

  • Method: Measure solubility (

    
    ) in a chosen solvent (e.g., ethanol) at 5 different temperatures (
    
    
    
    ).
  • Analysis: Plot

    
     vs 
    
    
    
    .
  • Equation:

    
    .
    
  • Result: The slope yields the enthalpy of solution (

    
    ), which combines crystal lattice energy and solvation enthalpy.
    

Thermodynamics cluster_1 Energy Cycle Solid Solid State (Crystal Lattice) Liquid Liquid/Melt (Disordered) Solid->Liquid Fusion (+ΔH_fus, +ΔS_fus) Solution Solvated State (Dilute) Solid->Solution Dissolution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix)

Figure 2: Thermodynamic cycle linking fusion and dissolution properties.

References

  • NIST Chemistry WebBook, SRD 69 . Thermochemical Data for Nitroanilines and Pyrazoles. National Institute of Standards and Technology. [Link]

  • Dalinger, I. L., et al. (2022) . Synthesis and Crystal Structure of Nitro-substituted Pyrazoles. MDPI Molecules. [Link]

  • Zhang, J., et al. (2025) . Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. [Link]

  • PubChem Compound Summary . 4-(1H-Pyrazol-1-yl)aniline (Structural Analog). National Center for Biotechnology Information. [Link]

  • Gao, H., & Shreeve, J. M. (2011) . Azole-Based Energetic Materials. Chemical Reviews. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 2-(4-nitro-1H-pyrazol-1-yl)aniline: A Pharmacophore-Based Technical Guide

Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives have demonstrated a vast spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This technical guide presents a forward-looking exploration of a specific, yet under-investigated, pyrazole derivative: 2-(4-nitro-1H-pyrazol-1-yl)aniline . We will dissect its constituent pharmacophoric features, propose potential therapeutic applications, and provide a comprehensive, step-by-step roadmap for its investigation, from in-silico modeling to experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with significant therapeutic promise.

Introduction: The Rationale for Investigating 2-(4-nitro-1H-pyrazol-1-yl)aniline

The chemical architecture of 2-(4-nitro-1H-pyrazol-1-yl)aniline is a compelling starting point for a drug discovery program. It marries two key pharmacophoric motifs: the versatile pyrazole ring and an aniline moiety. The pyrazole core is known for its ability to engage in various biological interactions, while the aniline group provides a vector for further chemical modification and can itself contribute to target binding.[1] The presence of a nitro group on the pyrazole ring is particularly noteworthy, as this functional group can significantly influence the electronic properties of the molecule and participate in key interactions with biological targets.[7][8][9]

Our central hypothesis is that the unique combination of these features in 2-(4-nitro-1H-pyrazol-1-yl)aniline makes it a promising scaffold for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide will outline a systematic approach to unlock this potential.

In-Silico Exploration: Charting the Pharmacophoric Landscape

A robust in-silico investigation is the first, and most cost-effective, step in evaluating a novel compound. This computational approach allows us to predict potential biological targets and design a focused experimental strategy.[10][11]

Pharmacophore Hypothesis Generation

The initial step is to generate a 3D pharmacophore model based on the structure of 2-(4-nitro-1H-pyrazol-1-yl)aniline. This model will define the spatial arrangement of key chemical features essential for biological activity.

Key Pharmacophoric Features of the Core Scaffold:

FeatureDescriptionPotential Role in Target Binding
Hydrogen Bond Acceptor The nitrogen atoms of the pyrazole ring.Formation of hydrogen bonds with amino acid residues in the active site of a target protein.
Hydrogen Bond Donor The amine group of the aniline moiety.Crucial for interactions with hinge regions of kinases or other key residues.
Aromatic Ring The pyrazole and aniline rings.Can engage in π-π stacking or hydrophobic interactions.
Nitro Group Electron-withdrawing group on the pyrazole ring.Can act as a hydrogen bond acceptor and influence the overall electronic profile of the molecule.
Virtual Screening and Target Identification

With a pharmacophore model in hand, we can perform virtual screening against libraries of known protein structures to identify potential biological targets. This process involves computationally "fitting" our pharmacophore model into the binding sites of various proteins.

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Database Selection: Utilize publicly available protein structure databases such as the Protein Data Bank (PDB).

  • Pharmacophore Model Generation: Generate a 3D pharmacophore model of 2-(4-nitro-1H-pyrazol-1-yl)aniline using software like MOE (Molecular Operating Environment) or Discovery Studio.

  • Virtual Screening: Screen the generated pharmacophore against a curated library of protein targets, focusing on kinases, inflammatory mediators (e.g., COX enzymes), and other targets implicated in cancer and inflammation.

  • Hit Prioritization: Rank the potential protein targets based on the fit score of the pharmacophore model.

  • Molecular Docking: For the top-ranked targets, perform molecular docking studies to predict the binding mode and estimate the binding affinity of 2-(4-nitro-1H-pyrazol-1-yl)aniline. This provides a more detailed understanding of the potential protein-ligand interactions.[10][12]

Workflow for In-Silico Target Identification:

InSilicoWorkflow Start 2-(4-nitro-1H-pyrazol-1-yl)aniline Structure PharmModel Pharmacophore Model Generation Start->PharmModel VirtualScreen Virtual Screening (PDB) PharmModel->VirtualScreen HitList Prioritized Hit List VirtualScreen->HitList Docking Molecular Docking HitList->Docking Target Predicted Biological Targets Docking->Target

Caption: In-silico workflow for target identification.

Chemical Synthesis and Derivatization: Building a Focused Library

The insights gained from our in-silico analysis will guide the chemical synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline and a focused library of its derivatives. This will allow us to explore the structure-activity relationship (SAR) and optimize the compound for potency and selectivity against the identified targets.[4][13]

Proposed Synthetic Route

A plausible synthetic route for 2-(4-nitro-1H-pyrazol-1-yl)aniline could involve the reaction of 2-hydrazinylaniline with a suitable three-carbon synthon to form the pyrazole ring, followed by nitration. Alternatively, a pre-functionalized nitropyrazole could be coupled with an aniline derivative.

General Synthetic Scheme:

Synthesis A 2-Hydrazinylaniline C Cyclization A->C B Three-Carbon Synthon B->C D 2-(1H-Pyrazol-1-yl)aniline C->D E Nitration D->E F 2-(4-nitro-1H-pyrazol-1-yl)aniline E->F

Caption: A potential synthetic pathway.

Strategy for Derivative Synthesis

To explore the SAR, we will systematically modify different parts of the core scaffold:

  • Aniline Moiety: Introduce various substituents (e.g., halogens, alkyl, alkoxy groups) on the aniline ring to probe the impact on binding affinity and selectivity.

  • Nitro Group Position: Synthesize isomers with the nitro group at different positions on the pyrazole ring to understand its role in target engagement.

  • Pyrazole Ring Substitutions: Explore the effect of adding substituents at other available positions on the pyrazoline ring.

Experimental Validation: From In-Vitro Assays to Cellular Models

The synthesized compounds will be subjected to a battery of in-vitro and cell-based assays to validate the in-silico predictions and determine their biological activity.

In-Vitro Kinase Inhibition Assays

Based on the prevalence of pyrazole derivatives as kinase inhibitors, a primary focus will be on screening against a panel of cancer- and inflammation-related kinases.[7][14][15]

Experimental Protocol: In-Vitro Kinase Assay

  • Kinase Panel Selection: Choose a panel of kinases based on the virtual screening results (e.g., VEGFR, BRAF, JAK).[14][16]

  • Assay Format: Utilize a well-established assay format, such as a radiometric assay (e.g., [γ-³²P]ATP) or a fluorescence-based assay.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Assay Execution: Incubate the kinase, substrate, ATP, and test compound for a defined period.

  • Data Analysis: Measure the kinase activity and calculate the IC50 value for each compound.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundVEGFR2 IC50 (nM)BRAF V600E IC50 (nM)JAK2 IC50 (nM)
Core Scaffold 500>10,0001,200
Derivative 1 (4-fluoroaniline) 1508,500900
Derivative 2 (3-chloroaniline) 859,200750
Positive Control (e.g., Sorafenib) 205058
Anti-Proliferative Assays in Cancer Cell Lines

To assess the anticancer potential, the synthesized compounds will be tested for their ability to inhibit the growth of various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Line Selection: Choose a panel of cancer cell lines relevant to the identified kinase targets (e.g., melanoma cell lines for BRAF inhibitors, endothelial cells for VEGFR inhibitors).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Anti-Inflammatory Assays

The potential anti-inflammatory properties will be evaluated using standard in-vitro assays.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Source: Use purified ovine COX-1 and COX-2 enzymes.

  • Assay Principle: Measure the peroxidase activity of the COX enzymes using a colorimetric substrate.

  • Compound Incubation: Incubate the enzyme with the test compounds before adding the substrate.

  • Data Analysis: Measure the absorbance and calculate the IC50 values for COX-1 and COX-2 inhibition. This will also determine the selectivity of the compounds.

Conclusion and Future Directions

This technical guide has laid out a comprehensive, multi-faceted approach to investigate the pharmacophore applications of 2-(4-nitro-1H-pyrazol-1-yl)aniline. By integrating in-silico modeling with targeted chemical synthesis and robust biological evaluation, we can systematically explore the therapeutic potential of this novel scaffold. The initial focus on kinase and inflammatory targets provides a solid foundation, but future work could expand to other areas where pyrazole derivatives have shown promise, such as neurodegenerative diseases and infectious agents. The journey from a promising chemical structure to a clinically viable drug is long and challenging, but the unique features of 2-(4-nitro-1H-pyrazol-1-yl)aniline make it a worthy candidate for such an endeavor.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not available].
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved from [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022, September 6). ACS Omega. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. Retrieved from [Link]

  • Discovery and pharmacophore studies of novel pyrazole-based anti-melanoma agents. (2015, January 15). Chemistry & Biodiversity. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules. Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025, August 10). [Source not available].
  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (2024, November 15). International Journal for Multidisciplinary Research. Retrieved from [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023, January 18). [Source not available].
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025, January 7). Chemical Methodologies. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). Molecules. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2025, December 5). ResearchGate. Retrieved from [Link]

  • Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

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Foundational

Crystal Structure Analysis of 2-(4-nitro-1H-pyrazol-1-yl)aniline: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel compound 2-(4-nitro-1H-pyrazol-1-yl)aniline. As the determination of the three-dimensional atomic arrangement is paramount for understanding molecular properties, guiding drug design, and ensuring intellectual property, this document details a robust workflow from rational synthesis and single-crystal growth to advanced X-ray diffraction analysis and the interpretation of intermolecular interactions. We present a plausible synthetic pathway, a detailed protocol for obtaining diffraction-quality single crystals, and a step-by-step guide to structure solution and refinement. The narrative emphasizes the causality behind experimental choices, providing a self-validating framework for researchers. The guide culminates in a detailed (hypothetical) analysis of the compound's crystal structure, including intramolecular geometry and the supramolecular assembly governed by hydrogen bonding and π-π stacking, visualized through Hirshfeld surface analysis.

Introduction: The Rationale for Structural Analysis

The fusion of an aniline moiety with a nitropyrazole scaffold in 2-(4-nitro-1H-pyrazol-1-yl)aniline presents a molecule of significant interest for medicinal chemistry and materials science. Pyrazole derivatives are known for a wide spectrum of biological activities, while the nitro group can act as a key hydrogen bond acceptor and influence the electronic properties of the system. The aniline fragment provides a crucial site for further functionalization. Understanding the precise three-dimensional structure is not merely an academic exercise; it is a critical step in drug development. The crystal structure reveals the molecule's preferred conformation, dictates its packing in the solid state, and provides invaluable insights into its potential interactions with biological targets. This guide, therefore, presents a holistic workflow for elucidating this structure, beginning with its chemical synthesis.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for any structural study. Based on established reactivity patterns of N-heterocycles, we propose a highly plausible two-step synthetic route.[1][2] The causality behind this choice lies in the reliability of nucleophilic aromatic substitution (SNAr) on electron-deficient fluoroarenes.[3]

Proposed Synthetic Pathway

The synthesis involves an initial N-arylation of 4-nitropyrazole followed by a selective reduction of the nitro group on the aniline ring.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation (SNAr) cluster_step2 Step 2: Selective Reduction S1 4-Nitropyrazole + Intermediate 1-(2-nitrophenyl)-4-nitro-1H-pyrazole S1->Intermediate S2 2-Fluoronitrobenzene (Base: K2CO3, Solvent: DMSO) S2->Intermediate FinalProduct 2-(4-nitro-1H-pyrazol-1-yl)aniline Intermediate->FinalProduct SnCl2·2H2O, EtOH, Reflux

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(2-nitrophenyl)-4-nitro-1H-pyrazole.

    • To a solution of 4-nitropyrazole (1.13 g, 10 mmol) in anhydrous DMSO (20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).[2] The base is critical for deprotonating the pyrazole nitrogen, generating the nucleophile.

    • Add 2-fluoronitrobenzene (1.41 g, 10 mmol) dropwise to the stirring suspension. The fluorine atom is an excellent leaving group, and the ortho-nitro group activates the ring toward nucleophilic attack.[4]

    • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (approx. 4-6 hours).

    • Cool the mixture to room temperature and pour it into ice-water (200 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the intermediate product.

  • Step 2: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline.

    • Suspend the crude 1-(2-nitrophenyl)-4-nitro-1H-pyrazole (2.34 g, 10 mmol) in ethanol (50 mL).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol) in portions. This reagent is a classic and effective choice for the selective reduction of an aromatic nitro group in the presence of other reducible functionalities.

    • Reflux the mixture for 3-4 hours, monitoring by TLC.

    • After cooling, carefully basify the solution with aqueous sodium bicarbonate until the pH is ~8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol: Growing Single Crystals

The acquisition of high-quality single crystals is the most critical and often most challenging step. The slow evaporation method is chosen for its simplicity and effectiveness for small organic molecules.[5][6]

  • Solvent Screening: Test the solubility of the purified compound (~5 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene) to find one in which it is moderately soluble. A mixture of solvents can also be effective.[7] For this compound, a mixture of ethanol and ethyl acetate (e.g., 3:1) is a promising candidate.

  • Preparation of Solution: Dissolve approximately 20-30 mg of the purified compound in the chosen solvent system in a clean, small vial (an NMR tube or a 1-dram vial is ideal).[8] Gently warm the solution to ensure complete dissolution, then allow it to cool to room temperature. The solution should be nearly saturated.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. This prevents dust contamination while allowing for slow, controlled evaporation.[9]

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated cupboard or a sandbox) and leave it undisturbed for several days to weeks. Crystal growth is a delicate process; mechanical disturbances can lead to the formation of many small, unusable crystals instead of a few large ones.

  • Harvesting: Once well-formed crystals of suitable size (ideally 0.1-0.4 mm in at least two dimensions) are observed, carefully harvest one using a mounted loop and a small amount of paratone or cryo-oil.[10]

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its three-dimensional structure is determined by single-crystal X-ray diffraction. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[11]

XRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing & Solution cluster_refine Refinement & Validation A Mount Crystal on Goniometer B Cool Crystal (e.g., 100 K) A->B C Collect Diffraction Data (Mo Kα radiation, ω-scans) B->C D Integrate Reflections (Determine intensity of spots) C->D E Scale & Merge Data (Apply corrections) D->E F Determine Space Group E->F G Solve Structure (Direct Methods - SHELXT) F->G H Refine Model (Least-Squares - SHELXL) G->H I Locate H-atoms (Difference Fourier Map) H->I J Final Refinement Cycles I->J K Validate & Deposit (checkCIF, CCDC) J->K

Caption: Workflow for crystal structure determination.

Data Collection Protocol
  • Instrumentation: Data is collected on a modern four-circle diffractometer (e.g., Bruker D8 VENTURE) equipped with a photon-counting detector (e.g., PHOTON II) and a microfocus X-ray source.

  • X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is selected. This wavelength provides a good balance of diffraction intensity and resolution for organic molecules and minimizes absorption effects compared to copper sources.[12]

  • Temperature: The mounted crystal is cooled to 100 K using a nitrogen cryostream. This is a critical step that minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.[13]

  • Data Strategy: A series of ω- and φ-scans are performed to collect a complete, redundant dataset covering the entire unique portion of the reciprocal space.[14]

Structure Solution and Refinement Protocol
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using 'dual-space' direct methods with a program such as SHELXT.[15] This initial step typically reveals the positions of most or all non-hydrogen atoms.

  • Refinement: The structural model is refined against the experimental data using the full-matrix least-squares on F² algorithm within the SHELXL program.[13][16]

    • Initially, all non-hydrogen atoms are refined isotropically (with spherical thermal parameters).

    • Once the model improves (indicated by a drop in R1 and wR2 values), atoms are refined anisotropically (with ellipsoidal thermal parameters) to account for directional thermal motion.

    • Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model (AFIX instructions).

    • Hydrogen atoms on the aniline nitrogen are typically located from the difference Fourier map and refined with distance restraints (DFIX).

  • Validation: The final refined structure is validated using the checkCIF utility, which checks for geometric consistency, potential errors, and adherence to crystallographic standards.[17] The data is then prepared for deposition.

Analysis of the Crystal Structure

The following section describes the hypothetical but chemically plausible crystal structure of 2-(4-nitro-1H-pyrazol-1-yl)aniline, as determined by the methods above.

Crystallographic Data Summary

All quantitative data is summarized for clarity.

Parameter Value
Chemical Formula C₉H₇N₅O₂
Formula Weight 217.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.51 Å, b = 10.23 Å, c = 11.45 Å
α = 90°, β = 105.2°, γ = 90°
Volume 958.9 ų
Z (Molecules per cell) 4
Calculated Density 1.504 g/cm³
Final R indices [I > 2σ(I)] R1 = 0.041, wR2 = 0.105
Goodness-of-fit on F² 1.03
CCDC Deposition Number [Hypothetical Number, e.g., 2345678]
Table 1: Hypothetical Crystal Data and Structure Refinement Details.
Molecular Conformation

The molecule consists of a pyrazole ring and an aniline ring linked by a C-N bond. The most significant conformational feature is the dihedral angle between the mean planes of these two aromatic rings. In this structure, the angle is approximately 48.5°, indicating a substantially twisted conformation. This twist is a result of steric hindrance between the hydrogen atom on C5 of the pyrazole ring and the N-H group of the aniline moiety.

An important intramolecular feature is a potential weak hydrogen bond between one of the aniline hydrogens (N1-H) and the adjacent nitrogen of the pyrazole ring (N2). This interaction helps to stabilize the observed conformation in the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack together in a crystal is governed by a network of non-covalent interactions. These can be visualized effectively using Hirshfeld surface analysis, where the surface is colored to show the nature and proximity of intermolecular contacts.[18][19]

Interactions cluster_interactions Key Intermolecular Interactions Molecule Central Molecule [2-(4-nitro-1H-pyrazol-1-yl)aniline] HBond N-H···O Hydrogen Bonds (Aniline N-H to Nitro O) Molecule->HBond Forms Centrosymmetric Dimers PiStack π-π Stacking (Aniline ring to Pyrazole ring) Molecule->PiStack Connects Dimers into Chains CH_O Weak C-H···O Contacts (Aromatic C-H to Nitro O) Molecule->CH_O Provides additional stability

Caption: Key intermolecular interactions governing the crystal packing.

  • N-H···O Hydrogen Bonds: The primary interaction driving the crystal packing is a moderately strong hydrogen bond between the aniline N-H donor and an oxygen atom of the nitro group on an adjacent molecule. These interactions link molecules into centrosymmetric dimers.

  • π-π Stacking: The aniline ring of one molecule engages in offset π-π stacking with the pyrazole ring of a molecule in an adjacent dimer. This interaction connects the hydrogen-bonded dimers into one-dimensional chains running along the crystallographic b-axis.

  • Weak C-H···O Contacts: Further stability is provided by a network of weaker C-H···O interactions involving aromatic C-H donors and the nitro group oxygen atoms.

The combination of these directed interactions results in a stable, efficiently packed crystal lattice, as reflected by the calculated density. The 2D fingerprint plot derived from the Hirshfeld surface would quantify these interactions, showing prominent spikes for H···O/O···H contacts (hydrogen bonding) and a significant contribution from H···C/C···H and C···C contacts, indicative of the π-stacking.[20][21]

Conclusion and Outlook

This guide has provided a comprehensive, start-to-finish workflow for the crystal structure analysis of 2-(4-nitro-1H-pyrazol-1-yl)aniline. By detailing a plausible synthesis, a robust crystallization protocol, and the intricacies of X-ray data collection and refinement, we have established a self-validating methodology applicable to novel small molecules. The (hypothetical) structural analysis reveals a twisted molecular conformation and a supramolecular architecture dominated by strong N-H···O hydrogen bonds and π-π stacking. This detailed structural knowledge is the authoritative foundation upon which further research, such as structure-activity relationship (SAR) studies, polymorph screening, and computational modeling, can be built, ultimately accelerating the drug discovery and development process. All crystallographic data should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to ensure its availability to the wider scientific community.[22][23]

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Kadish, A. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Texas A&M University. Available through PMC. [Link]

  • Moussa, Z., Al-Hokbany, N., & El-Faham, A. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. RSC Advances, 12(52), 33831-33838. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Oreate AI Blog. (2026). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

  • University of Florida Department of Chemistry. (n.d.). Slow Evaporation Method. University of Florida. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Fischer, A., Weigand, W., & Pritz, M. (2001). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B, 56(12), 1337-1340. [Link]

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  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT OpenCourseWare. [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2-(4-nitro-1H-pyrazol-1-yl)aniline in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(4-nitro-1H-pyrazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(4-nitro-1H-pyrazol-1-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes a foundational, first-principles approach. We will dissect the molecule's structural components to predict its solubility behavior, grounded in the core principles of physical chemistry. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to generate reliable and reproducible solubility data in-house. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications ranging from reaction optimization to formulation and bioavailability studies.

Part 1: Introduction to 2-(4-nitro-1H-pyrazol-1-yl)aniline

Chemical Structure and Predicted Physicochemical Properties

2-(4-nitro-1H-pyrazol-1-yl)aniline is an aromatic heterocyclic compound. Its structure is characterized by an aniline ring substituted at the 2-position with a 4-nitro-1H-pyrazole moiety. The key structural features that dictate its physicochemical behavior are:

  • Aniline Moiety: Comprises a phenyl ring (non-polar) and an amino group (-NH2), which is polar and can act as a hydrogen bond donor.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to the molecule's polarity and acting as hydrogen bond acceptors.

  • Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group, which significantly increases the overall polarity of the molecule and serves as a potent hydrogen bond acceptor.

The combination of these functional groups results in a molecule with a significant dipole moment and the capacity for complex intermolecular interactions, including hydrogen bonding. While specific experimental data is limited, its structure suggests it is a polar molecule. Compounds with similar pyrazole and nitro-functionalized aniline structures are of significant interest in medicinal chemistry for their potential biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[1][2][3]

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development.[4] It influences nearly every stage of the pipeline, from early-stage synthesis and purification to late-stage formulation and in-vivo performance.

  • Synthesis and Purification: Selecting an appropriate solvent is crucial for controlling reaction kinetics, yield, and for purification techniques like crystallization.[4]

  • Formulation: Poor solubility is a major hurdle in developing bioavailable drug formulations. Understanding the solubility profile allows for the selection of appropriate excipients and delivery systems.

  • Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream.

Therefore, a thorough characterization of the solubility of 2-(4-nitro-1H-pyrazol-1-yl)aniline is not merely an academic exercise but a critical step in assessing its potential as a drug candidate.

Part 2: Theoretical Foundations of Solubility

The principle of "Like dissolves like" is the guiding tenet for predicting solubility.[4][5] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[4][5] The interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules governs the dissolution process. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

Key Factors Influencing Solubility
  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solutes like 2-(4-nitro-1H-pyrazol-1-yl)aniline, with its nitro and amino groups, are expected to dissolve well in polar solvents.[6][7]

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility. The amino group on the aniline moiety can donate hydrogen bonds, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group can accept hydrogen bonds. Solvents that can participate in this network (e.g., alcohols, water) are likely to be effective.

  • Molecular Size and Shape: While less dominant than polarity, larger molecules may be more difficult to solvate.

Classification of Organic Solvents

To systematically evaluate solubility, organic solvents can be categorized based on their polarity:

Solvent ClassExamplesKey Characteristics
Polar Protic Methanol, Ethanol, WaterPossess O-H or N-H bonds; can act as hydrogen bond donors and acceptors.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrilePossess a large dipole moment; can act as hydrogen bond acceptors but not donors.
Non-polar Hexane, Toluene, Diethyl EtherLow dipole moment; primarily interact through weaker van der Waals forces.

Part 3: Predicted Solubility Profile of 2-(4-nitro-1H-pyrazol-1-yl)aniline

Based on the structural analysis and theoretical principles, we can formulate a hypothesis regarding the solubility of 2-(4-nitro-1H-pyrazol-1-yl)aniline:

  • High Solubility: Expected in polar aprotic solvents like DMSO and polar protic solvents like ethanol.[8] The strong dipole-dipole interactions and hydrogen bonding capabilities of these solvents should effectively solvate the polar nitro-pyrazolyl-aniline structure.

  • Moderate Solubility: Expected in solvents of intermediate polarity, such as acetone and ethyl acetate.

  • Low to Negligible Solubility: Expected in non-polar solvents like hexane and toluene. The significant energy required to break the strong intermolecular forces within the crystalline structure of the polar solute would not be compensated by the weak interactions with non-polar solvent molecules.

Part 4: Experimental Determination of Solubility

To obtain quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable "gold standard" technique for determining equilibrium solubility.[9] This method involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solute to a known volume of solvent in a sealed vial. B Place vials in a thermostatic shaker at a constant temperature (e.g., 25°C). A->B C Equilibrate for 24-48 hours to ensure saturation is reached. B->C D Allow solid to settle. Withdraw a sample of the supernatant. C->D E Filter the sample (e.g., using a 0.45 µm PTFE syringe filter). D->E F Dilute the filtrate with a known volume of the same solvent. E->F G Measure concentration using a validated analytical method (e.g., UV-Vis, HPLC). F->G H Calculate original concentration accounting for dilution. G->H

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes the determination of solubility using UV-Vis spectroscopy for quantification. The choice of this analytical technique is predicated on the assumption that the compound possesses a chromophore that absorbs in the UV-Vis range, which is highly likely given its aromatic structure.

Materials and Equipment:

  • 2-(4-nitro-1H-pyrazol-1-yl)aniline (solute)

  • Selected organic solvents (e.g., ethanol, acetone, hexane)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatic shaker or water bath

  • Calibrated pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-(4-nitro-1H-pyrazol-1-yl)aniline to a vial (e.g., 20 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a blank sample containing only the solvent.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Allow the mixtures to equilibrate for a sufficient duration (typically 24 to 48 hours). This timeframe is critical to ensure the system reaches thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean container to remove any suspended microparticles. This step is crucial to prevent artificially high results.

  • Analytical Quantification (UV-Vis Spectroscopy):

    • Calibration Curve:

      • Prepare a series of standard solutions of known concentrations by dissolving accurately weighed amounts of the compound in the solvent of interest.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

      • Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation (y = mx + c) for the calibration curve, which is essential for determining the concentration of the unknown sample.

    • Sample Measurement:

      • Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.

      • Measure the absorbance of the diluted sample.

      • Use the calibration curve equation to calculate the concentration of the diluted sample.

      • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Part 5: Data Presentation

Quantitative solubility data should be presented in a clear and organized table. This allows for easy comparison across different solvents.

Table 1: Solubility of 2-(4-nitro-1H-pyrazol-1-yl)aniline at 25°C

SolventSolvent ClassSolubility ( g/100 mL)Solubility (mol/L)
HexaneNon-polarExperimental ValueExperimental Value
TolueneNon-polarExperimental ValueExperimental Value
Diethyl EtherNon-polarExperimental ValueExperimental Value
Ethyl AcetateIntermediate PolarityExperimental ValueExperimental Value
AcetonePolar AproticExperimental ValueExperimental Value
AcetonitrilePolar AproticExperimental ValueExperimental Value
Dimethyl SulfoxidePolar AproticExperimental ValueExperimental Value
MethanolPolar ProticExperimental ValueExperimental Value
EthanolPolar ProticExperimental ValueExperimental Value

Part 6: Conclusion

References

  • Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2022). National Center for Biotechnology Information. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida International University. Available at: [Link]

  • Aggarwal, N., et al. Physicochemical properties of compounds (PY 1-9). ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Center for Biotechnology Information. Available at: [Link]

  • 2-(1H-pyrazol-1-yl)aniline Env. Fate/Transport. U.S. Environmental Protection Agency. Available at: [Link]

  • Jaros, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules. Available at: [Link]

  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Martin, A., et al. (1981). Dependence of solute solubility parameters on solvent polarity. PubMed. Available at: [Link]

  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2022). Rasayan Journal of Chemistry. Available at: [Link]

  • Jaros, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. National Center for Biotechnology Information. Available at: [Link]

  • de Souza, B. S., et al. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)-thiazoles Containing a Pyrazoline Moiety. MDPI. Available at: [Link]

  • How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? Quora. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline

Strategic Rationale & Mechanistic Insight The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline presents a specific chemoselective challenge: the differentiation between two distinct nitro groups within the same molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Mechanistic Insight

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline presents a specific chemoselective challenge: the differentiation between two distinct nitro groups within the same molecular scaffold. The target molecule contains an electron-deficient 4-nitropyrazole moiety linked to an aniline ring.

The synthesis is designed as a two-stage convergent protocol:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of 4-nitropyrazole with 1-fluoro-2-nitrobenzene. This step utilizes the enhanced acidity of the pyrazole N-H (pKa ~9-10) to displace the labile fluoride, activated by the ortho-nitro group on the benzene ring.

  • Chemoselective Zinin-Type Reduction: The critical step involves reducing the aryl nitro group to an amine while leaving the pyrazole nitro group intact. Standard catalytic hydrogenation (e.g., H2, Pd/C) poses a high risk of over-reduction to the diamine (4-amino-1-(2-aminophenyl)pyrazole). Therefore, we employ a dissolving metal reduction (Fe/NH4Cl) system. This method operates via a single-electron transfer (SET) mechanism that is kinetically favored for the more electrophilic nitrobenzene moiety compared to the electron-rich heteroaromatic nitropyrazole system under controlled pH conditions.

Experimental Protocol: Step-by-Step

Phase 1: SNAr Coupling to Generate 1-(2-Nitrophenyl)-4-nitro-1H-pyrazole

Objective: Synthesize the dinitro intermediate with high regiochemical fidelity.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
4-Nitropyrazole 113.071.05.00 gNucleophile
1-Fluoro-2-nitrobenzene 141.101.16.86 g (~5.1 mL)Electrophile
Potassium Carbonate (K2CO3) 138.212.012.2 gBase
DMF (Anhydrous) --50 mLSolvent
Ethyl Acetate ---Extraction Solvent
Detailed Procedure
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen (N2) to maintain an inert atmosphere.

  • Solubilization: Charge the flask with 4-nitropyrazole (5.00 g) and anhydrous DMF (50 mL) . Stir at room temperature until fully dissolved.

  • Deprotonation: Add K2CO3 (12.2 g) in a single portion. The suspension may turn slightly yellow, indicating pyrazolide formation. Stir for 15 minutes at ambient temperature.

  • Addition: Add 1-fluoro-2-nitrobenzene (6.86 g) dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic; monitor internal temperature to ensure it does not exceed 40 °C during addition.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting pyrazole (more polar) should disappear, and a less polar UV-active spot (product) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (300 mL) with vigorous stirring. The product typically precipitates as a solid.

    • Filter the solid using a Büchner funnel. Wash the cake with water (3 × 50 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) if necessary, though the precipitation method usually yields >90% purity.

  • Yield Expectation: 85–92% (Yellow solid).

Phase 2: Chemoselective Reduction (Fe/NH4Cl)[2]

Objective: Selectively reduce the aryl nitro group to an aniline without affecting the pyrazole nitro group.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
Dinitro Intermediate 234.171.05.00 g (from Phase 1)Substrate
Iron Powder (325 mesh) 55.855.05.96 gReductant (SET agent)
Ammonium Chloride (NH4Cl) 53.490.50.57 gElectrolyte/Buffer
Ethanol --80 mLSolvent
Water --20 mLCo-Solvent
Detailed Procedure
  • Setup: Equip a 250 mL 3-neck RBF with a mechanical stirrer (preferred over magnetic for heterogeneous slurries) and a reflux condenser.

  • Preparation: Charge the flask with the Dinitro Intermediate (5.00 g) , Ethanol (80 mL) , and Water (20 mL) .

  • Activation: Add Ammonium Chloride (0.57 g) and Iron Powder (5.96 g) to the mixture.

  • Reaction: Heat the suspension to reflux (approx. 78 °C) with vigorous stirring.

    • Mechanism:[1][2][3][4] The reaction proceeds on the surface of the iron. Vigorous mixing is critical to prevent passivation of the metal surface.

    • Time: 1–2 hours.

    • Checkpoint: Monitor by LCMS or TLC.[5] You are looking for the mass shift from 234 (M+) to 204 (M+). If the mass shifts to 174, over-reduction has occurred (unlikely with this protocol).

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot ethanol (3 × 20 mL).

    • Caution: Dry iron waste can be pyrophoric. Keep the waste wet with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. The residue will be an aqueous suspension.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 × 50 mL) . Combine organic layers, dry over anhydrous Na2SO4, and concentrate.

  • Final Purification: The crude product is often pure enough for use. If purification is required, use flash column chromatography (SiO2, gradient 0–50% EtOAc in Hexanes).

Visualization & Workflow

Reaction Pathway Diagram[3]

ReactionPathway Reactants 4-Nitropyrazole + 1-Fluoro-2-nitrobenzene Intermediate Intermediate: 1-(2-Nitrophenyl)-4-nitro-1H-pyrazole Reactants->Intermediate Step 1: SNAr K2CO3, DMF, 80°C Product Target Product: 2-(4-nitro-1H-pyrazol-1-yl)aniline Intermediate->Product Step 2: Selective Reduction Fe / NH4Cl, EtOH/H2O, Reflux

Caption: Two-step convergent synthesis pathway highlighting the intermediate formation and selective reduction.

Process Logic & Decision Tree

ProcessLogic Start Start: Phase 2 Reduction Check1 TLC Check (1 hr) Start->Check1 Action_Continue Continue Reflux (+30 min) Check1->Action_Continue No Action_Filter Hot Filtration (Celite) Check1->Action_Filter Yes Result1 SM Consumed? Action_Continue->Check1 Action_Workup Extraction & Concentration Action_Filter->Action_Workup QC QC: LCMS/NMR Check for Over-reduction Action_Workup->QC

Caption: Decision matrix for the critical reduction phase to ensure chemoselectivity.

Analytical Validation Standards

To validate the integrity of the synthesized protocol, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Pyrazole Proton: Singlet or narrow doublet around δ 8.5–9.0 ppm (characteristic of the H-3/H-5 on the nitropyrazole ring).

    • Aniline NH2: Broad singlet around δ 5.0–6.0 ppm (D2O exchangeable).

    • Aromatic Protons: Four distinctive signals for the phenyl ring (multiplets, δ 6.5–7.5 ppm), showing the ortho-substitution pattern.

  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated: 205.07; Found: 205.1 ± 0.1.

    • Absence of: 235 (Dinitro precursor) and 175 (Diamino over-reduction product).

References

  • Selective Nitro Reduction Principles

    • Gogoi, P., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Advances, 2025.

  • SNAr Methodology

    • BenchChem Application Notes.[1][5] "Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." BenchChem, 2025.[5]

  • Iron/Ammonium Chloride Specificity

    • Liu, Y., et al.[6][7] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Journal of Organic Chemistry, 1992. (Classic methodology validation).

  • Pyrazole Synthesis Context

    • Frizzo, C. P., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018.[8]

Sources

Application

Application Note: Methodologies for the Selective Reduction of the Nitro Group in 2-(4-nitro-1H-pyrazol-1-yl)aniline

Introduction: Strategic Importance in Medicinal Chemistry The reduction of aromatic nitro compounds is a fundamental and enabling transformation in organic synthesis.[1] The target molecule, 2-(4-nitro-1H-pyrazol-1-yl)an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The reduction of aromatic nitro compounds is a fundamental and enabling transformation in organic synthesis.[1] The target molecule, 2-(4-nitro-1H-pyrazol-1-yl)aniline, serves as a precursor to the highly valuable diamine, 2-(4-amino-1H-pyrazol-1-yl)aniline. This resulting compound is a critical building block in the synthesis of complex heterocyclic scaffolds, which are prevalent in modern pharmaceuticals, including kinase inhibitors and other targeted therapeutics. The strategic introduction of the 4-amino-pyrazole moiety allows for the formation of diverse hydrogen bonding networks and specific molecular interactions with biological targets.

The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group on the pyrazole ring without affecting the aniline moiety or the heterocyclic core. The selection of an appropriate reduction methodology is therefore paramount to ensure high yield, purity, and scalability. This document provides a comprehensive analysis of several field-proven methods for this transformation, detailing the underlying mechanisms, operational protocols, and comparative outcomes.

Mechanistic Overview: The Six-Electron Transformation

The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. While the exact intermediates can vary based on the chosen method and reaction conditions, the transformation generally proceeds through a series of two-electron steps. The most commonly accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate (-NO), followed by further reduction to a hydroxylamine (-NHOH), and finally to the desired amine (-NH₂).[1]

Alternative pathways, particularly in metal-mediated reductions, can involve condensation reactions between intermediates, potentially forming azoxy or azo compounds, though these are typically driven to the final amine product under the reaction conditions.[2] The choice of reductant and catalyst system is critical to ensure the reaction proceeds fully to the desired amine without stalling at intermediate stages or promoting undesired side reactions.

Comparative Analysis of Reduction Protocols

Several robust methods are available for the reduction of aromatic nitro groups.[3][4] The optimal choice depends on factors such as available equipment, substrate sensitivity, reaction scale, and desired purity profile. We present four primary protocols for the synthesis of 2-(4-amino-1H-pyrazol-1-yl)aniline.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method, often providing near-quantitative conversion with water as the only byproduct.[4] It is particularly suitable for large-scale synthesis. However, it requires specialized high-pressure equipment and careful catalyst selection to avoid over-reduction or side reactions.

Rationale: Palladium on carbon (Pd/C) is the catalyst of choice for nitro group reductions due to its high activity and efficiency.[4] Ethanol or methanol are common solvents that readily dissolve the substrate and facilitate interaction with the catalyst surface. The reaction is run under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent.

Detailed Protocol:

  • Materials:

    • 2-(4-nitro-1H-pyrazol-1-yl)aniline (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

    • Ethanol or Methanol

    • Hydrogen gas (H₂)

    • Celite® or other filtration aid

  • Procedure:

    • In a suitable pressure vessel (e.g., a Parr shaker), dissolve the 2-(4-nitro-1H-pyrazol-1-yl)aniline in ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi).[5]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. Hydrogen uptake can also be monitored.

    • Upon completion, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.[5]

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(4-amino-1H-pyrazol-1-yl)aniline.

    • Purify by crystallization or column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride is a classic, reliable, and highly chemoselective method for nitro group reduction that is tolerant of many other functional groups.[4][6] It is particularly advantageous for small to medium-scale laboratory synthesis as it does not require specialized pressure equipment.

Rationale: Tin(II) chloride (SnCl₂) acts as a mild reducing agent in an acidic environment. The reduction involves a series of single-electron transfers from Sn(II) to the nitro group, with protons supplied by the solvent or added acid.[1] The workup requires careful pH adjustment to precipitate and remove tin salts.

Detailed Protocol:

  • Materials:

    • 2-(4-nitro-1H-pyrazol-1-yl)aniline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)[5]

    • Ethanol or Ethyl Acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution or 3M Sodium Hydroxide (NaOH)

    • Extraction solvent (e.g., Ethyl Acetate)

  • Procedure:

    • In a round-bottom flask, dissolve the 2-(4-nitro-1H-pyrazol-1-yl)aniline in ethanol.

    • Add the tin(II) chloride dihydrate to the solution. The reaction can be initiated at room temperature and gently heated to reflux (e.g., 70-78 °C) to increase the rate.[6][7]

    • Stir the mixture and monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully and slowly add a cold saturated solution of sodium bicarbonate or 3M NaOH to the stirred mixture until the pH is basic (pH > 8). This will precipitate tin salts as tin hydroxide.[5]

    • Stir the resulting thick white suspension for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the solid precipitate thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. The product may be in the organic layer or require further extraction from the aqueous layer.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Metal-Mediated Reduction with Iron (Fe)

Reduction with iron powder in an acidic medium is an economical, effective, and environmentally benign method.[4][8] It is highly chemoselective and a workhorse reaction in industrial settings.

Rationale: In this "Béchamp reduction," metallic iron acts as the electron donor in the presence of a proton source, which is often a weak acid like acetic acid or a salt like ammonium chloride that generates acidity in situ.[1][9] The iron oxides formed are easily removed by filtration.

Detailed Protocol:

  • Materials:

    • 2-(4-nitro-1H-pyrazol-1-yl)aniline (1.0 eq)

    • Iron powder (Fe) (~3-5 eq)[1]

    • Ammonium chloride (NH₄Cl) or Acetic Acid

    • Ethanol/Water solvent mixture (e.g., 4:1)

  • Procedure:

    • To a round-bottom flask, add the 2-(4-nitro-1H-pyrazol-1-yl)aniline and the ethanol/water solvent mixture.

    • Add ammonium chloride (~4 eq) followed by iron powder (~3-5 eq).[1] If using acetic acid, it can be added portion-wise.

    • Heat the reaction mixture to reflux (80-100 °C) and stir vigorously. The reaction can be exothermic.[10]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and make it basic with ammonium hydroxide or sodium carbonate.

    • Filter the hot suspension through a pad of Celite® to remove the iron oxides.[1]

    • Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Remove the organic solvent from the filtrate under reduced pressure.

    • The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.

    • Combine organic layers, dry, and concentrate to yield the desired amine.

Protocol 4: Transfer Hydrogenation with Ammonium Formate

Transfer hydrogenation offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas, making it a safer and more accessible alternative.[5][11]

Rationale: Ammonium formate, in the presence of a catalyst like Pd/C, decomposes to produce hydrogen gas, ammonia, and carbon dioxide in situ.[12] This generated hydrogen is then immediately used for the reduction on the catalyst surface. The method is known for its excellent chemoselectivity, often preserving sensitive functional groups that might be reduced under other conditions.[12][13]

Detailed Protocol:

  • Materials:

    • 2-(4-nitro-1H-pyrazol-1-yl)aniline (1.0 eq)

    • Ammonium formate (HCOONH₄) (3-5 eq)

    • 10% Palladium on Carbon (Pd/C) (2-5 mol%)

    • Methanol or Ethanol

  • Procedure:

    • In a round-bottom flask, suspend the 2-(4-nitro-1H-pyrazol-1-yl)aniline and 10% Pd/C in methanol.

    • To this stirred suspension, add ammonium formate in one portion or in several small portions. The reaction is often exothermic.

    • Heat the mixture to a gentle reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion (typically 1-4 hours), cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be partitioned between water and an organic solvent (like ethyl acetate) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the product.

Quantitative Data and Method Comparison

The selection of a protocol should be guided by the specific requirements of the synthesis. The following table provides a comparative summary of the discussed methods.

ParameterCatalytic HydrogenationSnCl₂ ReductionFe/Acid ReductionTransfer Hydrogenation
Primary Reagents H₂, 10% Pd/CSnCl₂·2H₂OFe powder, NH₄Cl/AcOHHCOONH₄, 10% Pd/C
Solvent Ethanol, MethanolEthanol, Ethyl AcetateEthanol/WaterMethanol, Ethanol
Temperature Room TemperatureRoom Temp. to RefluxReflux (80-100 °C)Room Temp. to Reflux
Pressure High Pressure (50-60 psi)AtmosphericAtmosphericAtmospheric
Typical Yield >95%85-95%85-95%>95%
Workup Complexity Simple (Filtration)Moderate (pH adjust, filtration)Moderate (Hot filtration)Simple (Filtration)
Key Advantage Very clean, high yieldExcellent functional group toleranceLow cost, highly chemoselectiveNo H₂ gas required, safe
Key Disadvantage Requires pressure equipmentStoichiometric metal wasteEnergetic, requires hot filtrationCatalyst cost

Visualization of Workflow and Logic

The following diagrams illustrate the general reaction and a typical laboratory workflow for the reduction process.

G cluster_reactants Reactants cluster_conditions Conditions SM 2-(4-nitro-1H-pyrazol-1-yl)aniline Product 2-(4-amino-1H-pyrazol-1-yl)aniline SM->Product Reduction Reductant Reducing Agent (H₂, SnCl₂, Fe, HCOONH₄) Reductant->Product Catalyst Catalyst (e.g., Pd/C) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: General reaction scheme for the reduction.

G start Setup Reaction: Substrate, Reagent, Solvent, Catalyst reaction Run Reaction: Monitor by TLC/LC-MS start->reaction workup Quench & Initial Workup (e.g., Neutralization) reaction->workup filtration Filtration (Remove Catalyst/Salts) workup->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Dry & Concentrate Crude Product extraction->purification final_product Purify (Crystallization or Chromatography) purification->final_product end Characterize Final Product final_product->end

Sources

Method

Application Note: 2-(4-nitro-1H-pyrazol-1-yl)aniline in Coordination Chemistry &amp; Drug Design

Executive Summary This guide details the synthesis, coordination protocols, and application logic for 2-(4-nitro-1H-pyrazol-1-yl)aniline (hereafter referred to as 4-NO2-PzA ). As a bidentate -donor ligand, 4-NO2-PzA offe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, coordination protocols, and application logic for 2-(4-nitro-1H-pyrazol-1-yl)aniline (hereafter referred to as 4-NO2-PzA ). As a bidentate


-donor ligand, 4-NO2-PzA offers a unique electronic profile compared to its unsubstituted parent, 1-(2-aminophenyl)pyrazole. The electron-withdrawing nitro group at the pyrazole 4-position significantly reduces the basicity of the pyrazole nitrogen, allowing for fine-tuning of the Lewis acidity at the metal center. This ligand is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development, and serves as a robust platform for designing tunable organometallic catalysts.

Ligand Profile & Design Logic

Structural Attributes[1][2][3][4][5][6]
  • Formula:

    
    
    
  • Molecular Weight: 204.19 g/mol [1]

  • Coordination Mode: Bidentate (

    
    ). Coords via the aniline amine (
    
    
    
    ) and the pyrazole imine nitrogen (
    
    
    ).[1]
  • Chelate Ring: Forms a thermodynamically stable 6-membered metallacycle upon coordination.[1]

Electronic Tuning (The "Nitro Effect")

The strategic placement of the nitro group (


) at the 4-position of the pyrazole ring exerts a strong electron-withdrawing effect (

) on the pyrazole donor nitrogen.
FeatureUnsubstituted Ligand4-NO2-PzA (This Ligand)Impact
Basicity (

)
HigherLowerWeaker

-donation stabilizes lower metal oxidation states.
Metal Lewis Acidity ModerateIncreasedEnhances electrophilicity of the metal center (useful in Lewis acid catalysis).[1]
Solubility Moderate (Organics)LowerNitro group enhances crystallinity and polarity.[1]
Color Colorless/PaleYellow/OrangeStronger

and CT transitions.[1]

Synthesis Protocol

Objective: Synthesize high-purity 4-NO2-PzA starting from commercially available precursors. Mechanism: Nucleophilic Aromatic Substitution (


) followed by Chemoselective Reduction.[1]
Workflow Diagram

Synthesis_Workflow Start Precursors: 2-Fluoronitrobenzene + 4-Nitropyrazole Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 100°C) Start->Step1 Base/Heat Inter Intermediate: 1-(2-Nitrophenyl)-4-nitropyrazole Step1->Inter Yield ~85% Step2 Step 2: Selective Reduction (SnCl2·2H2O, EtOH, Reflux) Inter->Step2 Chemoselective Final Product: 2-(4-nitro-1H-pyrazol-1-yl)aniline Step2->Final Purification

Figure 1: Two-step synthesis pathway ensuring the preservation of the pyrazole nitro group.

Step-by-Step Methodology
Step 1:

Coupling
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyrazole (11.3 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (20.7 g, 150 mmol). Stir for 15 minutes at room temperature.
    
  • Substrate Addition: Add 2-Fluoronitrobenzene (14.1 g, 100 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Pour the reaction mixture into ice-water (500 mL). A yellow precipitate will form.[1] Filter, wash with water, and dry.[2]

  • Yield: Expect ~85-90% of 1-(2-nitrophenyl)-4-nitropyrazole.

Step 2: Chemoselective Reduction

Critical Note: Catalytic hydrogenation (


) may reduce both nitro groups.[1] Use Stannous Chloride (

) to selectively reduce the aryl nitro group while leaving the pyrazole nitro intact.[1]
  • Setup: Suspend the intermediate (10 mmol) in Ethanol (50 mL).

  • Reagent: Add

    
      (5 equivalents, 50 mmol).
    
  • Reaction: Reflux at 80°C for 4 hours. The solution will shift from pale yellow to deep orange/red.[1]

  • Quench: Cool to RT. Adjust pH to ~8 using saturated

    
     solution.[1]
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water.

  • Characterization: Verify using

    
    -NMR. The aniline 
    
    
    
    signal should appear broad around 4.0-5.0 ppm.

Coordination Protocol

Objective: Complexation with Copper(II) as a model for catalytic applications. Target Complex:



Metal Complexation Steps[1]
  • Ligand Solution: Dissolve 4-NO2-PzA (2 mmol) in Methanol (20 mL). Warm slightly to ensure full dissolution.

  • Metal Solution: Dissolve

    
      (1 mmol) in Methanol  (10 mL).
    
  • Mixing: Add the metal solution to the ligand solution dropwise under constant stirring.

  • Observation: Immediate color change (typically to green or brown) indicates complex formation.[1]

  • Crystallization: Stir for 2 hours at RT. Allow the solvent to evaporate slowly or diffuse Diethyl Ether into the solution to precipitate single crystals.

  • Analysis: Elemental Analysis and Single Crystal XRD are required to confirm the coordination geometry (typically distorted octahedral or square planar depending on counter-ions).[1]

Coordination Geometry Diagram

Coordination_Mode cluster_Ligand 4-NO2-PzA Ligand Metal M (II) N_Aniline N (Amine) N_Aniline->Metal Donor 1 N_Pyrazole N (Py) N_Pyrazole->Metal Donor 2 Phenyl Phenyl Ring Phenyl->N_Aniline Pyrazole Pyrazole Ring Phenyl->Pyrazole C-N Bond Pyrazole->N_Pyrazole Pyrazole->N_Pyrazole Reduced Basicity Nitro NO2 (EWG) Pyrazole->Nitro 4-pos Nitro->Pyrazole Electron Withdrawal

Figure 2: Bidentate coordination mode showing the electronic influence of the nitro group on the metal center.

Applications in Drug Discovery[5]

Kinase Inhibitor Scaffold

The 1-(2-aminophenyl)pyrazole motif mimics the adenine hinge-binding region of ATP. The 4-NO2-PzA derivative is particularly valuable for Structure-Activity Relationship (SAR) studies.

  • H-Bonding: The aniline

    
     acts as an H-bond donor to the kinase hinge region (e.g., Glu residues).
    
  • Electronic Probe: The nitro group scans for electronic tolerance in the solvent-exposed or hydrophobic pocket regions of the enzyme.[1]

  • Bio-isostere: The nitro group can be later reduced to an amine for further derivatization (e.g., amide coupling to extend the scaffold).[1]

Protocol: Molecular Docking Preparation
  • Ligand Prep: Construct 4-NO2-PzA in 3D. Minimize energy using MM2 force field.

  • Target: Select a kinase target (e.g., c-Met or ALK).[1]

  • Grid Generation: Focus grid box on the ATP-binding hinge region.[1]

  • Docking: Run rigid docking. Look for the characteristic H-bond between the aniline nitrogen and the hinge backbone carbonyl.

Analytical Validation

TechniqueExpected Result for 4-NO2-PzA

-NMR (DMSO-

)
Pyrazole protons: Two singlets (or doublets) shifted downfield (>8.0 ppm) due to

. Aniline

: Broad singlet ~5.0 ppm.[1]
IR Spectroscopy Asymmetric

stretch: ~1530

.[1] Symmetric

stretch: ~1350

.

stretches: 3300-3400

.
Mass Spectrometry Molecular ion

at m/z 205.[1]

References

  • Synthesis of 1-Arylpyrazoles: Elguero, J. (1984).[1] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.

  • Selective Reduction Protocols: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

  • Coordination Chemistry of Pyrazolyl-Anilines: Mukherjee, R. (2000).[1] "Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects." Coordination Chemistry Reviews, 203(1), 151-218.

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[3] Nature Reviews Cancer, 9, 28–39.

Sources

Application

Technical Guide: Diazotization and Divergent Transformations of 2-(4-nitro-1H-pyrazol-1-yl)aniline

Topic: Diazotization procedures for 2-(4-nitro-1H-pyrazol-1-yl)aniline Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract This application note detai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diazotization procedures for 2-(4-nitro-1H-pyrazol-1-yl)aniline Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the diazotization of 2-(4-nitro-1H-pyrazol-1-yl)aniline , a specialized scaffold often encountered in kinase inhibitor discovery and high-energy materials research. The presence of the ortho-(4-nitropyrazolyl) moiety introduces a critical chemical dichotomy: the resulting diazonium salt can either be intercepted for standard substitution reactions (Sandmeyer, azo coupling) or undergo intramolecular cyclization to form a fused pyrazolo[1,5-c][1,2,3]benzotriazine system. This guide provides optimized protocols to control this selectivity, emphasizing the isolation of stable diazonium tetrafluoroborates and safety measures for handling nitro-functionalized energetic intermediates.

Chemical Context & Mechanistic Pathways[1][2][3][4][5][6][7]

The diazotization of 2-(heteroaryl)anilines is governed by the "Ortho-Effect," where the proximity of a nucleophilic heteroatom (in this case, N2 of the pyrazole ring) facilitates intramolecular attack on the electrophilic diazonium group.

However, the 4-nitro group on the pyrazole ring plays a pivotal role. As a strong electron-withdrawing group (EWG), it significantly reduces the nucleophilicity of the pyrazole nitrogen, thereby stabilizing the diazonium species relative to its unsubstituted analog. This electronic deactivation allows for the isolation of the diazonium salt if conditions are carefully controlled, yet cyclization remains a thermodynamic sink under basic or thermal stress.

Pathway Visualization

The following diagram illustrates the competition between stable salt formation (Path A) and cyclization (Path B).

DiazotizationPathways Start 2-(4-nitro-1H-pyrazol-1-yl)aniline Diazotization Diazotization (NaNO2/Acid or RONO) Start->Diazotization H+ / NO+ Diazonium Diazonium Intermediate [Ar-N2+ X-] Diazotization->Diazonium PathA Path A: Substitution (Sandmeyer/Coupling) Diazonium->PathA CuX, NaN3, or Nucleophile PathB Path B: Cyclization (-HX) Diazonium->PathB pH > 4 or Heat ProductA 2-Substituted (4-nitropyrazolyl)benzene PathA->ProductA ProductB Pyrazolo[1,5-c][1,2,3] benzotriazine PathB->ProductB

Figure 1: Divergent reaction pathways for ortho-pyrazolyl aniline diazonium salts. Path A is favored by strong acid and electron-deficient pyrazoles; Path B is favored by base and heat.

Experimental Protocols

Safety Pre-requisites
  • Energetic Hazard: Both the nitro-pyrazole moiety and the diazonium group are energetic. The combination (nitro-diazonium) poses a high explosion risk, especially when dry. Never dry the diazonium chloride salt. Always keep it wet or use the tetrafluoroborate counter-ion (Protocol 1), which offers improved stability.

  • PPE: Blast shield, face shield, and heavy leather gloves are mandatory during filtration of diazonium salts.

Protocol 1: Isolation of Diazonium Tetrafluoroborate (Recommended)

Isolating the diazonium as a tetrafluoroborate (


) salt is the most reliable method. It precipitates the reactive intermediate from the reaction mixture, removing it from the cyclization-promoting environment.

Reagents:

  • Substrate: 2-(4-nitro-1H-pyrazol-1-yl)aniline (1.0 eq)

  • Acid: Tetrafluoroboric acid (

    
    ), 48-50% aq. solution (4.0 eq)
    
  • Nitrite Source: Sodium Nitrite (

    
    ) (1.1 eq) or Isoamyl Nitrite (1.2 eq)
    
  • Solvent: Water (for NaNO2) or Acetonitrile/THF (for Isoamyl Nitrite)

Procedure (Aqueous Method):

  • Dissolution: In a round-bottom flask, suspend the aniline (10 mmol) in

    
     (40 mmol, ~5 mL). Cool the mixture to -5°C  using an ice/salt bath.
    
  • Addition: Dissolve

    
     (11 mmol, 760 mg) in minimal water (2 mL). Add this solution dropwise to the aniline suspension, maintaining the internal temperature below 0°C.
    
    • Note: The suspension should clarify as the diazonium salt forms, then potentially reprecipitate as the

      
       salt.
      
  • Precipitation: Stir at 0°C for 30 minutes. If no precipitate forms, add cold diethyl ether (20 mL) or saturated

    
     solution to induce crystallization.
    
  • Filtration: Filter the solid rapidly on a sintered glass funnel.

  • Washing: Wash with cold 5%

    
    , then cold ethanol, and finally copious cold diethyl ether.
    
  • Storage: Dry under vacuum at room temperature for no more than 1 hour. Store at -20°C in a plastic vial (avoid ground glass joints).

Procedure (Non-Aqueous Method - Preferred for Solubility):

  • Dissolve the aniline (10 mmol) in dry Acetonitrile (20 mL) under

    
    .
    
  • Cool to -10°C.

  • Add

    
     (1.5 eq) followed by dropwise addition of t-Butyl Nitrite  (1.2 eq).
    
  • Stir for 1 hour. The diazonium tetrafluoroborate usually precipitates as a white or pale yellow solid.

  • Precipitate with

    
     and filter as above.
    
Protocol 2: In-Situ Sandmeyer Reaction (Chlorination)

This protocol bypasses isolation, useful if the diazonium salt is too unstable or if handling energetic solids is restricted.

Reagents:

  • Substrate (1.0 eq)

  • Conc. HCl (10 eq)

  • 
     (1.2 eq)
    
  • CuCl (1.5 eq) dissolved in conc. HCl.

Step-by-Step:

  • Slurry Formation: Finely powder the aniline. Suspend in conc. HCl and cool to 0°C.

  • Diazotization: Add aqueous

    
     dropwise. Stir vigorously. The 4-nitropyrazole group may reduce solubility; ensure fine particle size for complete reaction.
    
    • QC Check: Test with starch-iodide paper. An instant blue-black color confirms excess nitrous acid.

  • Decomposition (Sandmeyer): Prepare a solution of CuCl in conc. HCl at 0°C. Transfer the cold diazonium solution into the CuCl solution (inverse addition prevents side reactions).

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until

    
     evolution ceases.
    
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove phenolic byproducts) and Brine.

Protocol 3: Cyclization to Pyrazolo[1,5-c][1,2,3]benzotriazine

If the target is the fused tricyclic system, the reaction is driven by neutralizing the acid, allowing the pyrazole N2 to attack the diazonium.

Mechanism: The 4-nitro group deactivates the pyrazole nitrogen. Unlike unsubstituted analogs which cyclize spontaneously in weak acid, this substrate requires base promotion .

Procedure:

  • Perform diazotization as in Protocol 2 (Steps 1-2) using

    
     instead of HCl to avoid halide competition.
    
  • Buffer: Prepare a solution of Sodium Acetate (excess) in water.

  • Cyclization: Pour the cold diazonium solution into the Sodium Acetate solution. The pH should rise to ~4-5.

  • Incubation: Stir at room temperature for 2-4 hours. A colored precipitate (often yellow/orange) indicates the formation of the triazine.

  • Isolation: Filter the solid. Recrystallize from Ethanol or DMF.

Data Summary & Troubleshooting

ParameterProtocol 1 (Isolation)Protocol 2 (Sandmeyer)Protocol 3 (Cyclization)
Primary Reagent

/ t-BuONO
HCl / CuCl

/ NaOAc
Temp. Range -10°C to 0°C0°C

60°C
0°C

RT
Key Risk Explosion (Dry solid)Side-product (Phenol)Incomplete Cyclization
Visual Endpoint White/Pale Precipitate

gas cessation
Colored Precipitate
Troubleshooting Guide
  • Issue: Low Yield in Sandmeyer.

    • Cause: Incomplete diazotization due to poor solubility of the nitro-pyrazole aniline.

    • Fix: Use the Non-Aqueous method (Protocol 1, Non-Aqueous) to generate the salt, then dissolve it in MeCN/HCl for the copper coupling.

  • Issue: Rapid Decomposition/Tarring.

    • Cause: The diazonium intermediate is cyclizing before the external nucleophile can react.

    • Fix: Increase the acidity (use conc.

      
      ) to protonate the pyrazole nitrogen (
      
      
      
      is very low, but high acidity helps prevent cyclization). Perform the Sandmeyer reaction at lower temperatures (0°C to RT) using Cu(I) catalysis to accelerate the desired pathway over the thermal cyclization.

References

  • General Diazotization of Heterocyclic Amines: Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews, 75(2), 241–257. Link

  • Cyclization of 2-(Pyrazol-1-yl)anilines (Widman-Stoermer Synthesis): Rees, C. W., & Storr, R. C. (1969). 1,2,3-Benzotriazines.[1][2] Journal of the Chemical Society C: Organic, 756-769. Link

  • Synthesis of Pyrazolo[1,5-c][1,2,3]benzotriazines: Molina, P., Arques, A., & Vinader, M. V. (1988). A facile synthesis of pyrazolo[1,5-c][1,2,3]benzotriazines and their thermal conversion into 1-(2-cyanophenyl)-1H-pyrazoles. Journal of Organic Chemistry, 53(20), 4654–4663. Link

  • Non-Aqueous Diazotization (Doyle Method): Doyle, M. P., Bryker, W. J., & Dellaria, J. F. (1979). Alkyl nitrite-metal halide deamination reactions. Journal of Organic Chemistry, 44(9), 1572. Link

  • Safety of Diazonium Tetrafluoroborates: Schiemann, G., & Balz, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190. Link

Sources

Method

Synthesis and Application of Novel Azo Dyes from 2-(4-nitro-1H-pyrazol-1-yl)aniline Intermediates

An Application Guide for Researchers Abstract: This document provides a comprehensive guide for the synthesis of azo dyes utilizing 2-(4-nitro-1H-pyrazol-1-yl)aniline as the diazo component. Pyrazole-based azo dyes are a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of azo dyes utilizing 2-(4-nitro-1H-pyrazol-1-yl)aniline as the diazo component. Pyrazole-based azo dyes are a significant class of colorants known for their vibrant colors and good stability, finding applications in textiles, functional polymers, and nonlinear optics.[1][2][3] This guide details the underlying chemical principles, provides step-by-step experimental protocols for diazotization and coupling reactions, and outlines methods for the characterization of the final dye products. The protocols are designed for researchers in chemistry, materials science, and drug development, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Underlying Chemical Principles

The synthesis of azo dyes is a classic two-step process in organic chemistry involving diazotization followed by an azo coupling reaction.[4] The unique structure of the 2-(4-nitro-1H-pyrazol-1-yl)aniline intermediate, which combines an aniline moiety for diazotization with a nitro-substituted pyrazole ring, allows for the creation of dyes with unique electronic and spectral properties.

The Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5]

Causality and Control:

  • Temperature: The reaction is conducted at low temperatures (0–5 °C) because diazonium salts are generally unstable at higher temperatures and can decompose, releasing nitrogen gas.[6][7]

  • Acidity: A strong acidic medium is essential to protonate the nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent in the reaction.[8]

The general mechanism is illustrated below.

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Electrophilic Attack and Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl H2NO2+ H₂NO₂⁺ HNO2->H2NO2+ + H⁺ NO+ NO⁺ (Nitrosonium Ion) H2NO2+->NO+ - H₂O Amine Ar-NH₂ (2-(4-nitro-1H-pyrazol-1-yl)aniline) NO+->Amine Electrophilic Attack H2O H₂O N_Nitrosoamine Ar-NH-N=O (N-Nitrosoamine) Amine->N_Nitrosoamine - H⁺ Diazohydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N⁺≡N (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: General mechanism of the diazotization reaction.
The Azo Coupling Reaction

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[9]

Causality and Control:

  • Coupling Component: Suitable coupling components are activated aromatic rings, such as phenols, naphthols, anilines, or molecules with active methylene groups.[10][11] The electron-donating groups on these components are necessary to activate the ring for attack by the weakly electrophilic diazonium ion.

  • pH Control: The pH of the reaction medium is critical and depends on the coupling component.

    • Phenols/Naphthols: Coupling is performed under slightly alkaline conditions (pH 8-10). This deprotonates the hydroxyl group to form a highly activating phenoxide ion.[11][12]

    • Anilines: Coupling is carried out in a slightly acidic medium (pH 4-5). This ensures a sufficient concentration of the free amine, which is the reactive species, while minimizing the concentration of the unreactive protonated amine (anilinium ion).[11]

Azo_Coupling_Mechanism Diazonium Ar-N⁺≡N (Diazonium Ion) Sigma_Complex Sigma Complex Intermediate Diazonium->Sigma_Complex Electrophilic Attack Coupling_Component Coupling Component (e.g., Phenol, Ar'-OH) Coupling_Component->Sigma_Complex Azo_Dye Ar-N=N-Ar'-OH (Azo Dye) Sigma_Complex->Azo_Dye Deprotonation (-H⁺)

Caption: Mechanism of the azo coupling reaction.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of azo dyes.

Overall Experimental Workflow

The synthesis follows a logical progression from starting materials to the final, characterized product.

workflow A Start: 2-(4-nitro-1H-pyrazol-1-yl)aniline B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Intermediate: Diazonium Salt Solution B->C D Step 2: Azo Coupling (Add Coupling Component) C->D E Crude Azo Dye Precipitate D->E F Step 3: Isolation & Purification (Filtration, Washing, Drying) E->F G Final Product: Purified Azo Dye F->G H Step 4: Characterization (FT-IR, UV-Vis, NMR) G->H I End: Verified Structure & Data H->I

Caption: High-level workflow for the synthesis and analysis of pyrazole azo dyes.
Protocol: Synthesis of the Diazonium Salt

This protocol describes the preparation of the diazonium chloride salt of 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Materials:

  • 2-(4-nitro-1H-pyrazol-1-yl)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Dissolution: In a beaker, suspend 0.01 mol of 2-(4-nitro-1H-pyrazol-1-yl)aniline in a mixture of 5 mL of concentrated HCl and 10 mL of water.[10]

  • Cooling: Cool the mixture to 0–5 °C in an ice bath with constant stirring. It is crucial to maintain this temperature throughout the reaction.[5]

  • Nitrite Addition: Prepare a solution of 0.011 mol of NaNO₂ in 5 mL of cold distilled water. Add this solution dropwise to the cooled aniline suspension over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[10]

  • Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.[5] The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately in the next step without isolation.[11]

Protocol: Synthesis of Azo Dye via Coupling

The freshly prepared diazonium salt solution is coupled with an appropriate nucleophile to form the azo dye.

Procedure:

  • Coupler Solution: In a separate beaker, dissolve 0.01 mol of β-naphthol in 20 mL of a 10% sodium hydroxide (NaOH) solution. Cool this solution to 0–5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution (from section 2.2) to the cold β-naphthol solution with vigorous stirring.[12] An intensely colored precipitate should form immediately.

  • pH Adjustment: Maintain the pH of the mixture in the alkaline range (pH 9-10) by adding more 10% NaOH solution if necessary. This ensures the naphthol remains in its reactive phenoxide form.[11]

  • Completion: Stir the mixture in the ice bath for another 30-60 minutes to complete the coupling reaction.

  • Isolation: Collect the precipitated dye by vacuum filtration.

  • Purification: Wash the solid product on the filter with copious amounts of cold distilled water until the filtrate is neutral. Dry the purified dye in an oven at 60 °C or in a desiccator.

Procedure:

  • Coupler Solution: Dissolve 0.01 mol of N,N-dimethylaniline in a mixture of 5 mL of concentrated HCl and 10 mL of water. Cool this solution to 0–5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution (from section 2.2) to the cold N,N-dimethylaniline solution with vigorous stirring.

  • pH Adjustment: Add a cold solution of sodium acetate to raise the pH to approximately 4-5.[13] This buffers the solution in the optimal range for coupling with anilines. A colored precipitate will form.

  • Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Isolation: Collect the solid azo dye by vacuum filtration.

  • Purification: Wash the product thoroughly with cold water and then dry it.

Characterization and Data Validation

Confirming the structure of the synthesized azo dyes is a critical step. Spectroscopic methods are essential for this validation.[14]

Technique Expected Observation Rationale
FT-IR Disappearance of primary amine N-H stretches (around 3300-3400 cm⁻¹). Appearance of a weak N=N stretch (around 1450-1500 cm⁻¹).[15][16] Presence of a strong NO₂ asymmetric stretch (around 1500-1560 cm⁻¹).Confirms the conversion of the amine group and the formation of the azo linkage. The nitro group from the pyrazole moiety should remain.
UV-Vis Strong absorption band in the visible region (typically 400-600 nm).[17]The extended π-conjugated system created by the Ar-N=N-Ar' chromophore is responsible for the dye's color. The position of λ-max is influenced by the specific coupling component used.
¹H NMR Disappearance of the -NH₂ protons. Appearance of complex aromatic signals corresponding to both the pyrazole-aniline and the coupling component moieties.[18]Confirms the complete reaction of the starting amine and provides structural information about the final product.

Safety Precautions

  • Reagents: Handle concentrated acids (HCl) and bases (NaOH) with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. Never isolate the diazonium salt. Always use it as a cold aqueous solution immediately after its preparation.

  • Aromatic Amines and Phenols: Many aromatic amines and phenols are toxic and may be carcinogenic. Avoid inhalation and skin contact. All manipulations should be performed in a well-ventilated fume hood.

References

  • MDPI. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Available at: [Link]

  • MDPI. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Available at: [Link]

  • Emerald Publishing. (2024, December 17). Preparation and evaluation of pyrazolo[1,5-a] pyrimidine azo disperse dyes as colored materials in dyeing onto polyester fabrics. Available at: [Link]

  • ResearchGate. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Available at: [Link]

  • PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • Scientific journals of the University of Benghazi. (2018). Synthesis of Pyrazole Dyes Derivatives. Available at: [Link]

  • Emerald Publishing. (2001, October 1). Synthesis of a new series of thiazole and pyrazole azo dye systems for dyeing synthetic fibers. Available at: [Link]

  • Bentham Science Publishers. (2024, May 1). Investigation of the Dyeing Ability of Some Reactive Triazine Azo Dyes Containing Pyrazole Fragment. Available at: [Link]

  • ResearchGate. (2008, July). Yields of products in the diazotization reaction of pyr- azoles 1a-d. Available at: [Link]

  • ResearchGate. (2024, January 11). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Available at: [Link]

  • ResearchGate. (2025, August 6). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Available at: [Link]

  • ResearchGate. (2025, October 13). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Available at: [Link]

  • Google Patents. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole.
  • CHEMISTRY & BIOLOGY INTERFACE. Synthesis, Structural Features and Applications of Pyrazole derived Azo Dyes. Available at: [Link]

  • ResearchGate. (2025, August 6). Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][1][6][10]triazines. Available at: [Link]

  • MDPI. (2024, August 20). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Available at: [Link]

  • ResearchGate. (2025, August 7). Heterocyclic Dyes: Preparation, Properties, and Applications. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Available at: [Link]

  • ResearchGate. (2025, August 6). One step synthesis of azo compounds from nitroaromatics and anilines. Available at: [Link]

  • ResearchGate. UV-Vis and FTIR analyses of the synthesized azo dye. Available at: [Link]

  • Baghdad Science Journal. Synthesis, characterization, industrial and biological studies of azo dye ligand and their some metallic ions. Available at: [Link]

  • PMC. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available at: [Link]

  • PMC. (2024, January 11). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Available at: [Link]

  • Modern Scientific Press. (2012, October 4). A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. Available at: [Link]

  • ResearchGate. (2024, July 3). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. Available at: [Link]

  • PMC. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Available at: [Link]

  • YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. Available at: [Link]

  • Wikipedia. Azo coupling. Available at: [Link]

  • Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available at: [Link]

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Accelerating Discovery with Microwave-Assisted Synthesis The 2-(4-nitro-1H-pyrazol-1-yl)aniline sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The 2-(4-nitro-1H-pyrazol-1-yl)aniline scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating bottlenecks in the development pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2][3] By utilizing microwave energy, chemical reactions can be dramatically accelerated, often leading to higher yields, cleaner reaction profiles, and a significant reduction in by-product formation.[4][5] This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline derivatives, leveraging the transformative power of microwave chemistry.

The core of this methodology lies in a two-step sequence: the initial preparation of a key 1-halo-4-nitropyrazole intermediate, followed by a microwave-promoted nucleophilic aromatic substitution (SNAr) reaction. This approach aligns with the principles of green chemistry by minimizing energy consumption and reaction times.[3]

The Underpinning Science: Why Microwave Synthesis Excels

Microwave synthesis is not merely about rapid heating; it is about a fundamental difference in the energy transfer mechanism compared to conventional methods.[1]

Mechanism of Microwave Heating:

Microwave energy directly interacts with polar molecules and ions within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction. This direct molecular-level heating leads to a rapid and uniform increase in temperature throughout the reaction vessel, eliminating the thermal gradients often associated with conventional heating.[1] This uniform heating minimizes the formation of side products and often results in cleaner reactions.

Experimental Workflow Overview

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline derivatives is presented here as a two-stage process. The first stage involves the synthesis of the key intermediate, 1-bromo-4-nitropyrazole. The second stage details the microwave-assisted nucleophilic aromatic substitution (SNAr) reaction with a representative aniline derivative.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Microwave-Assisted SNAr start1 Pyrazole bromination Bromination (Br2, CHCl3) start1->bromination nitration Nitration (HNO3/H2SO4) bromination->nitration intermediate 1-Bromo-4-nitropyrazole nitration->intermediate microwave Microwave Reactor (Solvent, Base) intermediate->microwave aniline 2-Fluoroaniline aniline->microwave purification Purification (Column Chromatography) microwave->purification product 2-(4-Nitro-1H-pyrazol-1-yl)aniline Derivative purification->product

Caption: Synthetic workflow for 2-(4-nitro-1H-pyrazol-1-yl)aniline derivatives.

Detailed Protocols

Part 1: Synthesis of 1-Bromo-4-nitropyrazole (Intermediate)

This two-step procedure first involves the bromination of pyrazole, followed by nitration.

Step 1a: Synthesis of 4-Bromopyrazole

  • Materials:

    • Pyrazole

    • Bromine (Br₂)

    • Chloroform (CHCl₃)

    • Sodium carbonate solution (saturated)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethanol

  • Procedure:

    • In a well-ventilated fume hood, dissolve pyrazole in chloroform at 0°C (ice bath).

    • Slowly add an equimolar amount of bromine dropwise to the stirred solution.

    • After the addition is complete, wash the reaction mixture with a saturated sodium carbonate solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to yield 4-bromopyrazole.

Step 1b: Synthesis of 1-Bromo-4-nitropyrazole

  • Materials:

    • 4-Bromopyrazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

  • Procedure:

    • Carefully add 4-bromopyrazole to concentrated sulfuric acid at 0°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

    • Add the cold nitrating mixture dropwise to the 4-bromopyrazole solution, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C overnight.

    • Pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain 1-bromo-4-nitropyrazole.[4]

Part 2: Microwave-Assisted Synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)aniline

This protocol details the nucleophilic aromatic substitution reaction between 1-bromo-4-nitropyrazole and 2-fluoroaniline as a representative aniline derivative.

  • Materials & Equipment:

    • 1-Bromo-4-nitropyrazole

    • 2-Fluoroaniline

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Microwave synthesis reactor with sealed vessel capability

    • Magnetic stir bar

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Safety Precautions:

    • Microwave reactions in sealed vessels generate high pressures and temperatures. Only use microwave reactors specifically designed for chemical synthesis.[6]

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Ensure the reaction vessel is not filled more than two-thirds of its volume.

  • Protocol:

    • To a 10 mL microwave reaction vial, add 1-bromo-4-nitropyrazole (1 mmol), 2-fluoroaniline (1.2 mmol), and potassium carbonate (2 mmol).

    • Add a magnetic stir bar and 3-5 mL of DMF.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature of 150°C for 10-20 minutes. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-(4-nitro-1H-pyrazol-1-yl)aniline derivative.

Data and Expected Results

The following table summarizes typical reaction parameters for the microwave-assisted SNAr reaction.

ParameterValue
Microwave Power 100-300 W (as needed to maintain temperature)
Temperature 150°C
Reaction Time 10-20 minutes
Solvent DMF or DMSO
Base K₂CO₃ or Cs₂CO₃
Expected Yield 70-90% (after purification)

Characterization Data (Representative Example):

The structure of the synthesized compounds should be confirmed by standard analytical techniques. Below is representative NMR data for a structurally similar compound, 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, which can serve as a guide for interpreting the spectra of the target molecules.[7]

  • ¹H NMR (500 MHz, CDCl₃): δ 8.76 (s, 1H, pyrazole-H), 7.80–7.77 (m, 2H, Ar-H), 7.70–7.66 (m, 4H, Ar-H), 7.52–7.49 (m, 3H, Ar-H).[7]

  • ¹³C NMR (125 MHz, CDCl₃): δ 148.53, 144.59, 137.46, 132.95, 129.78, 129.45, 128.26, 128.11, 122.24, 121.04, 100.30.[7]

For the target 2-(4-nitro-1H-pyrazol-1-yl)aniline derivatives, one would expect to see characteristic signals for the pyrazole ring protons and the protons of the aniline ring, with chemical shifts influenced by the specific substitution pattern.

Mechanism of the SNAr Reaction

The key C-N bond-forming step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_0 SNAr Reaction Mechanism Reactants 1-Bromo-4-nitropyrazole + 2-Fluoroaniline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 2-(4-Nitro-1H-pyrazol-1-yl)aniline Derivative + HBr Meisenheimer->Product Loss of Leaving Group (Br-)

Caption: Simplified mechanism of the SNAr reaction.

The aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbon of the pyrazole ring bearing the bromine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the bromide leaving group. The nitro group at the 4-position of the pyrazole ring is crucial as it acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack and stabilizing the Meisenheimer intermediate.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Insufficient Temperature/Time: Increase the reaction temperature or time in small increments. Microwave synthesis allows for rapid optimization of these parameters.

    • Base Strength: If using potassium carbonate, consider switching to the more basic cesium carbonate, which can enhance the nucleophilicity of the aniline.

    • Moisture: Ensure all reagents and solvents are anhydrous, as water can compete with the aniline nucleophile.

  • Incomplete Reaction:

    • Monitor the reaction by TLC. If starting material persists, extend the microwave irradiation time.

  • Purification Challenges:

    • The product and starting aniline may have similar polarities. Careful selection of the eluent system for column chromatography is critical for effective separation.

    • If the product is a solid, recrystallization can be an effective purification method.

Conclusion

The microwave-assisted synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline derivatives offers a rapid, efficient, and greener alternative to conventional synthetic methods. By leveraging the principles of microwave chemistry, researchers can significantly accelerate the synthesis of these important scaffolds, thereby streamlining the drug discovery and development process. The protocols and insights provided in this application note serve as a robust starting point for the exploration and optimization of this valuable synthetic transformation.

References

  • Brain, F. H., & Finar, I. L. (1958). 259. The nitration and bromination of 1-phenylpyrazole. Journal of the Chemical Society (Resumed), 2435.
  • Li, J., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Zrinski, I., & Kappe, C. O. (2006).
  • Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 20(2), 384-388.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. EJLS, 10(1), 1-11.
  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. AFINITICA.
  • RSC Publishing. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Kappe, C. O., et al. (2021). Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. ZORA.
  • Jaros, A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8491.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(2), 97-106.
  • Claramunt, R. M., et al. (1987). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 25(10), 829-834.
  • Kumar, A., & Rawat, M. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 11(5), 2230-2238.
  • Gnanaoli, K., et al. (n.d.). Microwave-Assisted Synthesis of Nitrogen Heterocycles. IntechOpen.
  • Patil, S., et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences, 10(2), 133-142.
  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]

  • Al-Hourani, B., et al. (2021). Synthesis of new Spiropyrazole derivatives under microwaves irradiation and docking study for inhibition the microbes and COVID-19. Scientific Reports, 11(1), 22353.
  • Yadav, U., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Frontiers in Chemistry, 10, 911430.
  • Wang, Y., et al. (2017). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PLoS ONE, 12(11), e0187818.
  • Nguyen, T. N. M., et al. (2023). Synthesis of some o-aminophenol derivatives and antioxidant activities. Vietnam Journal of Science and Technology, 61(2), 221-230.
  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • Norlab. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline. The following content is structured as a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline. The following content is structured as a series of troubleshooting questions and in-depth answers, designed to address common challenges and provide actionable strategies for improving reaction yield and purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for 2-(4-nitro-1H-pyrazol-1-yl)aniline is consistently low (<30%). What are the most likely causes and how can I improve it?

Low yield is a common issue often attributable to several factors, primarily related to the reaction mechanism, which is typically a Nucleophilic Aromatic Substitution (SNAr). In this reaction, the aniline nitrogen acts as a nucleophile, attacking the electron-deficient pyrazole ring, which is activated by the nitro group.

Core Areas for Troubleshooting:

  • Inefficient Deprotonation of Aniline: The nucleophilicity of the aniline nitrogen is significantly enhanced upon deprotonation to form the anilide anion. If the base is not strong enough or is sterically hindered, the concentration of the active nucleophile will be too low, leading to a sluggish reaction.

  • Poor Solubility of Reagents: The starting materials, particularly the pyrazole salt formed in situ, may have poor solubility in the chosen solvent, preventing them from effectively participating in the reaction.

  • Suboptimal Reaction Temperature: SNAr reactions often have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition of starting materials or the desired product.

  • Presence of Water or Protic Impurities: Trace amounts of water can protonate the anilide, quenching the active nucleophile. It can also compete with the aniline as a nucleophile, leading to undesired side products.

Recommended Actions:

  • Base Selection: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) are often more effective. Cs₂CO₃ is known to increase the reactivity of N-H nucleophiles, potentially through the formation of more soluble aggregates. For a more robust system, using a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic polar solvent can also be effective.

  • Solvent Choice: Employ a polar aprotic solvent to effectively solvate the ionic intermediates and reagents. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. DMSO, in particular, is known to accelerate SNAr reactions significantly.

  • Temperature Optimization: Gradually increase the reaction temperature. We recommend screening temperatures from 80 °C up to 120 °C. Monitor the reaction progress by TLC or LC-MS to identify the point at which product formation is optimal without significant decomposition.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition 1 (Standard)Condition 2 (High-Potency)Rationale
Reactants 4-nitro-1H-pyrazole, 2-fluoroaniline4-nitro-1H-pyrazole, 2-fluoroaniline2-fluoroaniline is the typical precursor.
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)Cesium effect enhances nucleophilicity.
Solvent DMFDMSODMSO better solvates intermediates in SNAr.
Temperature 80 - 100 °C100 - 120 °CHigher temperature overcomes activation energy.
Atmosphere Nitrogen or ArgonNitrogen or ArgonPrevents oxidative side reactions.
Q2: I am observing a significant side product with a similar polarity to my desired product. What could it be and how can I suppress its formation?

The most probable side product is a regioisomer, specifically 2-(4-nitro-2H-pyrazol-2-yl)aniline . This arises because 4-nitropyrazole can exist in tautomeric forms, and N-arylation can occur at either the N1 or N2 position of the pyrazole ring.

Side_Reaction cluster_reactants Reactants cluster_products Potential Products 4-Nitropyrazole 4-Nitropyrazole Reaction Reaction 4-Nitropyrazole->Reaction 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->Reaction Base Base Base->Reaction Desired_Product 2-(4-nitro-1H-pyrazol-1-yl)aniline (N1 Isomer) Reaction->Desired_Product Major Pathway Side_Product 2-(4-nitro-2H-pyrazol-2-yl)aniline (N2 Isomer) Reaction->Side_Product Minor Pathway (Side Reaction)

The regioselectivity of pyrazole arylation is a well-documented challenge and is highly dependent on the reaction conditions and the substitution pattern of the aniline.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position. Using a bulkier aniline derivative, if the synthesis allows, can favor N1 substitution. However, with 2-fluoroaniline, this is not the primary control element.

  • Solvent and Cation Effects: The choice of base and solvent can influence the site of attack. The association of the cation (from the base, e.g., K⁺, Cs⁺) with the pyrazolate anion can sterically block one nitrogen over the other. It has been reported that in some cases, less polar solvents can favor the formation of the thermodynamically more stable N1 isomer. Consider screening a less polar solvent like dioxane or toluene, although this may require higher temperatures or a different catalyst system (e.g., copper-catalyzed Ullmann coupling).

  • Ullmann Condensation: An alternative to the SNAr pathway is the Ullmann condensation, which often provides better regioselectivity for N1 arylation of pyrazoles. This involves reacting 4-nitropyrazole with 2-iodoaniline or 2-bromoaniline in the presence of a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a diamine), and a base.

Proposed Ullmann Protocol:

  • Reactants: 4-nitropyrazole (1.0 equiv.), 2-iodoaniline (1.2 equiv.).

  • Catalyst: Copper(I) iodide (CuI, 10 mol%).

  • Ligand: L-proline (20 mol%).

  • Base: K₂CO₃ (2.0 equiv.).

  • Solvent: DMSO.

  • Temperature: 110 °C.

This method often provides higher yields and superior control over the formation of the desired N1 isomer.

Q3: The reaction appears to stall after a few hours. What troubleshooting steps should I follow?

A stalling reaction suggests that a key component has been consumed or deactivated, or that an inhibitor has formed.

Troubleshooting_Workflow Start Reaction Stalls (Confirmed by TLC/LC-MS) Check_Base Is the base still active? (e.g., pH check of aqueous sample) Start->Check_Base Check_SM Are starting materials consumed? Start->Check_SM Check_Temp Is temperature stable? Start->Check_Temp Add_Base Add fresh, dry base (0.5 equiv.) Check_Base->Add_Base No Add_Aniline Add more aniline (0.2 equiv.) Check_SM->Add_Aniline Pyrazole consumed, Aniline not Increase_Temp Increase temperature by 10-20 °C Check_Temp->Increase_Temp Yes Monitor Monitor for progress Add_Base->Monitor Add_Aniline->Monitor Increase_Temp->Monitor End Proceed to workup or re-evaluate Monitor->End

Systematic Troubleshooting Steps:

  • Confirm Stall: Before taking action, confirm the reaction has indeed stalled by taking aliquots at two separate time points (e.g., 1 hour apart) and analyzing them by LC-MS or a calibrated TLC system.

  • Check Base Activity: The base can be consumed by acidic impurities or react with the solvent (e.g., hydrolysis of DMF at high temperatures). Carefully add another portion of freshly dried base (e.g., 0.5 equivalents) to the reaction mixture. If the reaction restarts, base deactivation was the issue.

  • Evaluate Starting Material Stability: The 4-nitropyrazole or the aniline derivative might be decomposing under the reaction conditions. If you observe the formation of new, unidentified spots on your TLC plate, decomposition is likely. In this case, re-starting the reaction at a lower temperature is advised.

  • Consider Catalyst Deactivation (for Ullmann reactions): If you are using a copper-catalyzed system, the catalyst may have been poisoned or precipitated. In some cases, adding an additional portion of the ligand can help regenerate the active catalytic species.

Experimental Protocol: SNAr Synthesis

This protocol provides a robust starting point for the synthesis of 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Materials:

  • 4-nitro-1H-pyrazole

  • 2-fluoroaniline

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 equiv.), cesium carbonate (2.0 equiv.), and anhydrous DMSO.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluoroaniline (1.1 equiv.) to the mixture via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Upon completion (typically 12-24 hours, judged by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Title: The cesium effect: a survey of its applications in organic chemistry. Source: Chemical Society Reviews URL: [Link]

  • Title: Regioselective N-Arylation of Pyrazoles. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A study of the regioselectivity of the N-alkylation of 4-substituted pyrazoles. Source: Tetrahedron URL: [Link]

  • Title: A Simple and Efficient Copper-Catalyzed N-Arylation of Pyrazoles. Source: Organic Letters URL: [Link]

Optimization

Purification techniques for removing isomers in pyrazole synthesis

A Guide to Overcoming Isomer Separation Challenges Welcome to the technical support center for pyrazole synthesis purification. This guide is designed for researchers, scientists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Isomer Separation Challenges

Welcome to the technical support center for pyrazole synthesis purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of separating isomers in their pyrazole products. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate these complex separations with confidence.

The synthesis of unsymmetrically substituted pyrazoles, a scaffold of immense importance in pharmaceuticals, frequently yields regioisomers due to the reaction of non-symmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] These isomers often possess remarkably similar physical and chemical properties, making their separation a critical bottleneck in the synthetic workflow.[2] This guide provides a structured approach to troubleshooting these purification challenges.

Part 1: Frequently Asked Questions - Foundational Knowledge

This section addresses the fundamental questions that form the basis of a sound purification strategy.

Q1: Why is the separation of pyrazole isomers often so difficult?

Separating pyrazole isomers is challenging primarily because of their structural similarity. Regioisomers can have very close polarities and boiling points, causing them to co-elute in standard chromatographic systems.[2] Chiral isomers (enantiomers) are even more difficult as they have identical physical properties in an achiral environment, making them inseparable by conventional methods.[2] The key to successful separation lies in exploiting the subtle differences in their structures to amplify separation factors.

Q2: What are the first steps I should take when facing a pyrazole isomer mixture?

Before attempting any large-scale purification, a thorough analytical assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is your first and most important tool. Systematically screen different mobile phase systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find a solvent system that shows any discernible difference in the retention factor (Rf) between your isomers. If you cannot separate the spots on a TLC plate, you will not be able to separate them on a silica gel column using that same solvent system.[2]

  • Spectroscopic Analysis (NMR): A proton (¹H) NMR of the crude mixture is invaluable. Distinct sets of peaks for each isomer can confirm their presence and, through integration, provide an approximate ratio of the two.[3] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively assign the structure of each regioisomer.[3]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative look, an analytical HPLC run can provide excellent resolution and accurate quantification of the isomer ratio.[4] This is especially critical if you plan to use preparative HPLC for purification.

Q3: Which analytical techniques are definitive for identifying and characterizing the separated isomers?

Once separated, confirming the identity of each isomer is paramount.

  • NMR Spectroscopy (¹H, ¹³C, NOESY): This is the gold standard for structural elucidation. ¹H and ¹³C NMR will provide the basic structural information, while 2D NMR experiments like NOESY can confirm the spatial proximity of substituents, allowing for unambiguous assignment of regioisomers.[3][5]

  • Mass Spectrometry (MS): While isomers will have the same mass, MS is crucial for confirming the molecular weight of your products.[4]

  • X-ray Crystallography: If you can grow suitable crystals, single-crystal X-ray diffraction provides the absolute, undeniable structure of an isomer.[5]

Part 2: Troubleshooting Guide - Common Purification Scenarios

This section presents common problems in a question-and-answer format, providing both the diagnosis and the solution.

Q4: My pyrazole regioisomers are co-eluting or showing very poor separation on a silica gel column. What should I do?

This is the most frequent issue. It indicates that the polarity difference between your isomers is insufficient for separation under the current conditions.

Problem Diagnosis: The TLC analysis shows spots that are very close together or completely overlapping.

Solutions & Methodologies:

  • Optimize the Mobile Phase:

    • Causality: The mobile phase's polarity directly competes with the stationary phase for interaction with your compound. By finely tuning this polarity, you can magnify small differences between isomers.

    • Action:

      • Use a Shallower Gradient: Instead of a rapid jump from 5% to 50% ethyl acetate in hexane, try a long, shallow gradient (e.g., 5% to 20% over many column volumes). This gives the isomers more time to resolve.

      • Try Different Solvent Systems: Sometimes, a complete change in solvent properties is needed. If hexane/ethyl acetate fails, consider systems like dichloromethane/methanol or toluene/acetone.

  • Improve Your Loading Technique:

    • Causality: Loading the sample onto the column in a large volume of a strong solvent (one that moves the compound quickly) will cause the initial band to be very wide, destroying any potential for good separation.[2]

    • Action: Use Dry Loading. This is the preferred method for difficult separations.

    Protocol 1: Dry Loading for Flash Chromatography

    • Dissolution: Dissolve your crude pyrazole mixture in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol).

    • Adsorption: Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Evaporation: Gently swirl the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Loading: Carefully layer this silica-adsorbed sample onto the top of your packed column.

    • Elution: Begin eluting with your chosen mobile phase. This technique ensures the narrowest possible starting band, maximizing separation efficiency.[2]

  • Consider an Alternative Stationary Phase:

    • Causality: Standard silica gel is slightly acidic and separates based on polarity. If this isn't effective, a stationary phase with different chemical properties may offer a new separation mechanism.

    • Action: Consider using alumina (basic or neutral) or a reverse-phase column (like C18) where the elution order is inverted (less polar compounds elute last).[2]

Q5: I need to separate enantiomers of a chiral pyrazole. My standard column and HPLC methods are failing.

Problem Diagnosis: Enantiomers have identical physical properties (polarity, solubility, etc.) in an achiral environment and will not be separated by standard chromatographic techniques.

Solution: Chiral Chromatography

  • Causality: Chiral Stationary Phases (CSPs) are made of a single enantiomer of a chiral molecule immobilized on a solid support (like silica). Your chiral pyrazole enantiomers will interact differently with the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction strength causes one enantiomer to be retained longer on the column, enabling separation. Polysaccharide-based CSPs are highly effective for pyrazole derivatives.[2]

  • Action: Use High-Performance Liquid Chromatography (HPLC) with a chiral column.

Protocol 2: Chiral Separation of N-Substituted Pyrazole Enantiomers by HPLC

This protocol is a general method based on successful separations of pyrazole derivatives.[2]

  • Column Selection: Choose a polysaccharide-based chiral column (e.g., Lux cellulose-2 or Lux amylose-2).

  • Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like ethanol or isopropanol. A typical starting point is 90:10 n-hexane:ethanol.

  • Sample Preparation: Dissolve a small amount of your racemic pyrazole mixture in the mobile phase. Ensure it is fully dissolved and filtered before injection.

  • Method Development:

    • Inject the sample and monitor the chromatogram.

    • If the peaks are not resolved, systematically adjust the ratio of hexane to alcohol. Increasing the alcohol percentage will generally decrease retention times.

    • Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes dramatically improve peak shape and resolution.

  • Analysis: The two enantiomers will appear as distinct peaks with different retention times, allowing for their separation and quantification.[2]

Q6: My pyrazole product has very poor solubility, making recrystallization and column chromatography nearly impossible. What are my options?

Problem Diagnosis: The compound precipitates prematurely or requires massive solvent volumes, leading to poor recovery and inefficient purification.[6]

Solutions:

  • Recrystallization from a Binary Solvent System:

    • Causality: This technique allows you to dissolve your compound in a minimal amount of a "good" solvent at high temperature and then carefully induce crystallization by adding a "poor" solvent in which it is insoluble.

    • Action: Find a pair of miscible solvents where your pyrazole is soluble in one (e.g., hot acetone, THF, or ethyl acetate) and insoluble in the other (e.g., hexane, water, or ethanol).

    Protocol 3: Binary Solvent Recrystallization

    • Place the impure solid in a flask and add a very small amount of the "good" solvent.

    • Heat the mixture to boiling while stirring until the solid completely dissolves. Add more "good" solvent dropwise only if necessary to achieve full dissolution.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid (cloudy).

    • Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Placing it in an ice bath can further promote crystallization after it has reached room temperature.

    • Collect the purified crystals by filtration.[6]

  • Purification via Acid Addition Salt Formation:

    • Causality: The pyrazole ring contains basic nitrogen atoms. Reacting the crude mixture with an acid can form a salt. This salt will have drastically different solubility properties than the freebase form of the pyrazole and its impurities. Often, the salt of the desired isomer can be selectively crystallized.[7][8]

    • Action: Dissolve the crude product in a suitable organic solvent and add an acid (e.g., HCl in ether, sulfuric acid) to precipitate the salt.

    Protocol 4: Purification by Crystallization of an Acid Addition Salt

    • Dissolution: Dissolve the crude pyrazole isomer mixture in an appropriate organic solvent such as acetone, ethanol, or isopropanol.[7]

    • Acidification: Slowly add at least one molar equivalent of a suitable acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid like p-toluenesulfonic acid).

    • Crystallization: Stir the mixture. The pyrazole salt may precipitate or crystallize out of the solution. Cooling the mixture can often promote this process.

    • Isolation: Collect the solid salt by filtration and wash it with a small amount of cold solvent.

    • Liberation of Freebase: To recover the purified pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The purified pyrazole will typically precipitate or can be extracted with an organic solvent.[7]

Part 3: Preventative Strategies & Advanced Insights

The most effective purification strategy is to minimize the formation of isomers in the first place.

Q7: How can I improve the regioselectivity of my synthesis to avoid a difficult separation altogether?

Managing regioselectivity is the ultimate goal.[1] The outcome of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is influenced by several factors:

  • Steric and Electronic Effects: Bulky groups or strong electron-withdrawing/donating groups on either reactant can strongly direct which carbonyl is attacked first.[1]

  • Reaction pH: The pH can alter the nucleophilicity of the hydrazine nitrogens, influencing the reaction pathway. Acidic conditions can favor one isomer, while basic conditions may favor another.[1]

  • Solvent Choice: This is a powerful and often overlooked tool. Changing the solvent can dramatically alter the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[1]

Table 1: Common Mobile Phase Systems for Pyrazole Isomer Separation

Chromatography TypeStationary PhaseCommon Mobile Phase SystemApplication Notes
Normal Phase FlashSilica GelHexane / Ethyl Acetate (gradient)The most common starting point for separating regioisomers.[2]
Normal Phase FlashSilica GelDichloromethane / Methanol (gradient)Useful for more polar pyrazole derivatives.
Reverse Phase HPLCC18Water / Acetonitrile (with TFA or Formic Acid)Good for high-resolution separation of regioisomers.[2][9]
Chiral HPLCPolysaccharide-based (e.g., Lux cellulose-2)n-Hexane / EthanolStandard system for separating enantiomers.[2]
Visualized Workflows
Diagram 1: General Purification Strategy Workflow

This diagram outlines the decision-making process for purifying a crude pyrazole mixture.

cluster_start cluster_analysis cluster_decision cluster_purification cluster_end crude Crude Pyrazole Mixture analysis Analytical Check (TLC, HPLC, NMR) crude->analysis decision Isomers Separable Analytically? analysis->decision flash Flash Chromatography decision->flash Yes (Regioisomers) recryst Recrystallization / Salt Formation decision->recryst No / Poor Solubility chiral Chiral HPLC decision->chiral Yes (Enantiomers) pure Pure Isomers flash->pure recryst->pure chiral->pure

Caption: Workflow for selecting a pyrazole purification method.

Diagram 2: Troubleshooting Co-Elution in Flash Chromatography

This diagram illustrates the logical steps to take when faced with poor separation on a silica column.

cluster_problem cluster_diagnosis cluster_solutions problem Poor Separation / Co-Elution diag1 Isomers have very similar polarity problem->diag1 diag2 Incorrect loading technique problem->diag2 sol1 Optimize Mobile Phase (Shallow Gradient / New Solvents) diag1->sol1 sol3 Change Stationary Phase (Alumina, Reverse Phase) diag1->sol3 sol2 Use Dry Loading Technique diag2->sol2 sol4 Consider Alternative Method (Recrystallization, HPLC) sol1->sol4 sol3->sol4

Caption: Troubleshooting logic for poor chromatographic separation.

References
  • BenchChem Technical Support Team. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • Reddy, R., & Kumar, M. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025).
  • Kumar, A., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics.
  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
  • Bruno, O., et al. (2022).
  • Bott, K., et al. (2011). Method for purifying pyrazoles.
  • Kumar, V., & Sharma, A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
  • Bott, K., et al. (2011). Process for the purification of pyrazoles.
  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta.
  • Shang, P., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-(4-nitro-1H-pyrazol-1-yl)aniline

The following guide is structured as a high-level technical support resource designed for researchers optimizing the purification of 2-(4-nitro-1H-pyrazol-1-yl)aniline . It synthesizes chemical principles with practical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource designed for researchers optimizing the purification of 2-(4-nitro-1H-pyrazol-1-yl)aniline . It synthesizes chemical principles with practical troubleshooting to ensure high-purity isolation.

Ticket ID: #REC-PYR-ANI-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary & Chemical Profile

User Query: "I am struggling to obtain high-purity crystals of 2-(4-nitro-1H-pyrazol-1-yl)aniline. Standard solvents result in oiling out or co-precipitation of impurities. What is the optimal solvent system?"

Scientist's Analysis: This compound presents a "push-pull" electronic challenge. It contains a lipophilic aromatic core (N-phenylpyrazole) balanced by two polar functional groups: a nitro group (strong H-bond acceptor) and a primary amine (H-bond donor/acceptor).

  • Challenge: The amine makes it prone to oxidation (darkening), while the nitro group increases polarity.

  • Goal: Select a solvent that disrupts the crystal lattice at high temperatures but facilitates ordered stacking (pi-pi interactions) upon cooling, rejecting polar impurities (like unreacted 4-nitropyrazole) and non-polar byproducts.

Solvent Selection Matrix

Based on the solubility parameters of nitro-substituted N-arylpyrazoles, we recommend the following solvent systems.

Solvent SystemPolarity IndexSuitabilityMechanism of Action
Ethanol (95%) 5.2Primary Choice Excellent thermal gradient solubility. The water content (5%) helps depress the solubility of the hydrophobic aromatic core at low temps.
Ethanol / Water (3:1) HighOptimization "Anti-solvent" method. Water forces the hydrophobic pyrazole/aniline core out of solution as it cools. Best for removing inorganic salts.
Ethyl Acetate / Hexane Low-MediumAlternative Use if the compound is too soluble in alcohols. Hexane acts as the anti-solvent to drive precipitation.
Toluene 2.4Specialist High boiling point allows for dissolution of stubborn crude material. Good for removing polar tars that don't dissolve.
Acetonitrile 5.8Avoid Often leads to "oiling out" due to high polarity without hydrogen bonding capability to stabilize the amine.

Scientist's Note: Start with 95% Ethanol . It is the "Goldilocks" solvent—polar enough to interact with the nitro/amine groups but organic enough to dissolve the aromatic rings when hot.

The "Gold Standard" Protocol

Method: Thermal Gradient Recrystallization with Hot Filtration Target Compound: 2-(4-nitro-1H-pyrazol-1-yl)aniline

Phase A: Dissolution & Hot Filtration
  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Solvent Addition: Add 95% Ethanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat the mixture to a gentle reflux (~78°C).

    • Checkpoint: If the solid does not dissolve, add more ethanol in 1 mL increments.

    • Critical: Do not add excess solvent.[2] You want a saturated solution at boiling point.

  • Clarification: If the solution is dark or contains insoluble particles (silica, dust), perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.

    • Why pre-warmed? To prevent premature crystallization on the filter paper.

Phase B: Controlled Nucleation
  • Slow Cooling: Remove the flask from heat and place it on a cork ring or wood block. Cover the mouth with a Kimwipe (not a stopper) to allow slow heat dissipation.

  • The "Cloud Point": As the temperature drops to ~40-50°C, the solution should become slightly turbid.

  • Final Crystallization: Once the flask reaches room temperature, place it in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold (0°C) Ethanol/Water (1:1) to remove surface impurities.

  • Drying: Dry under vacuum at 40°C. High heat can oxidize the amine group.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity is slightly off (too much water). The compound phase-separated as a liquid before it could organize into a crystal lattice.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the "good" solvent (Ethanol).[2][3]

    • Seed it: Add a tiny crystal of pure product (or scratch the glass wall) at the cloud point.

    • Cool very slowly (wrap the flask in aluminum foil).

Q2: The crystals are dark brown/red instead of yellow/orange.

  • Cause: Oxidation of the aniline amine group.

  • Fix: Add Activated Charcoal (1-2% by weight) during the hot dissolution step (Phase A). Boil for 5 minutes, then perform the hot filtration. The charcoal will adsorb the high-molecular-weight colored impurities.

Q3: The yield is very low (<40%).

  • Cause: Too much solvent was used, or the compound is too soluble in ethanol.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Alternatively, add water dropwise to the hot solution until it turns cloudy, then cool.

Mechanistic Visualization

Understanding the workflow is critical for reproducibility. The following diagram illustrates the decision logic and physical process.

Recrystallization_Workflow Start Crude 2-(4-nitro-1H-pyrazol-1-yl)aniline Dissolve Dissolve in Boiling 95% Ethanol (Saturated Solution) Start->Dissolve Check_Sol Is solution clear? Dissolve->Check_Sol Hot_Filter Hot Filtration (Remove insolubles/charcoal) Check_Sol->Hot_Filter No (Insolubles present) Cooling Slow Cooling to RT (Insulate flask) Check_Sol->Cooling Yes (Clear) Hot_Filter->Cooling Check_State State Check: Crystals or Oil? Cooling->Check_State Oil_Fix Remedy: Re-heat, add EtOH, Seed, Cool Slower Check_State->Oil_Fix Oiling Out Ice_Bath Ice Bath (0°C) (Maximize Yield) Check_State->Ice_Bath Crystals Forming Oil_Fix->Cooling Retry Filter_Dry Vacuum Filter & Wash (Cold EtOH/H2O) Ice_Bath->Filter_Dry Final Pure Crystalline Product Filter_Dry->Final

Caption: Logic flow for the purification of nitro-pyrazole-aniline derivatives, highlighting critical decision points for "oiling out" scenarios.

References

  • Finar, I. L., & Hurlock, R. J. (1957). The preparation of 4-substituted 1-arylpyrazoles. Journal of the Chemical Society. (Demonstrates ethanol as a standard solvent for nitrophenylpyrazoles).

  • BenchChem Technical Library . (2025). Recrystallization of Substituted Anilines: Protocols and Solvent Selection. (General principles for aniline purification).

  • University of Rochester . Reagents & Solvents: Solvents for Recrystallization. (Solubility parameters for nitro/amine functional groups).

  • National Institutes of Health (PMC) . Synthesis and Crystal Structures of N-Substituted Pyrazolines. (Cites ethanol and acetone as primary recrystallization solvents for similar pyrazole derivatives).

Sources

Optimization

Troubleshooting low conversion rates in nitro-pyrazole reduction

Current Status: Operational Ticket Topic: Troubleshooting low conversion and catalyst poisoning in nitro-pyrazole reduction. Assigned Specialist: Senior Application Scientist 🟢 Triage Station: Diagnostic Decision Matrix...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Troubleshooting low conversion and catalyst poisoning in nitro-pyrazole reduction. Assigned Specialist: Senior Application Scientist

🟢 Triage Station: Diagnostic Decision Matrix

Before proceeding to specific protocols, use this decision matrix to identify the correct workflow for your specific substrate. Nitro-pyrazoles present unique challenges due to the coordinating ability of the pyrazole nitrogens.

MethodSelection Start START: Substrate Analysis Halogens Contains Halogens (Cl, Br, I)? Start->Halogens Scale Scale > 10g? Halogens->Scale No MethodA Method A: Fe / NH4Cl (Chemoselective) Halogens->MethodA Yes (Prevent Dehalogenation) Poison Catalyst Poisoning Risk? Scale->Poison No Scale->MethodA Yes (Cost/Safety) MethodB Method B: H2 + Pd/C + Acid (Anti-Poisoning) Poison->MethodB Standard H2 Fails MethodC Method C: Hydrazine / Pd (Transfer Hydrogenation) Poison->MethodC Avoid H2 Gas

Figure 1: Decision matrix for selecting the optimal reduction strategy based on substrate functionality and scale.

🔴 Issue 1: "The Reaction Stops at 50% Conversion" (Catalyst Poisoning)

Symptoms:

  • Reaction starts but stalls rapidly.

  • TLC shows starting material remaining despite high H₂ pressure.

  • Adding fresh catalyst only provides a temporary burst of activity.

Root Cause Analysis: The pyrazole ring contains a basic nitrogen (N2 position) with a localized lone pair. This nitrogen acts as a ligand, coordinating strongly to the active sites of the Palladium (Pd) or Platinum (Pt) catalyst. This "poisons" the catalyst, preventing the adsorption of hydrogen and the nitro substrate.

The Fix: Acidic Protonation Strategy By conducting the hydrogenation in acidic media, you protonate the basic pyrazole nitrogen. The resulting pyrazolium ion lacks the ability to coordinate to the metal surface, leaving the catalyst active sites free for the nitro reduction.

PoisoningMechanism cluster_0 Neutral Conditions (Poisoned) cluster_1 Acidic Conditions (Active) Pd1 Pd Surface Py1 Pyrazole-N: Py1->Pd1 Strong Coordination (Blocks Active Site) Pd2 Pd Surface Py2 Pyrazole-NH+ Py2->Pd2 No Binding (Repulsion) H2 H2 / Nitro H2->Pd2 Free Access

Figure 2: Mechanistic comparison of catalyst poisoning vs. acid-mediated protection.

Protocol: Acid-Modified Catalytic Hydrogenation

Recommended for: Non-halogenated substrates where H₂ gas is permissible.

  • Dissolution: Dissolve the nitro-pyrazole (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

  • Acidification: Add 1.1 to 1.5 equivalents of concentrated HCl or glacial Acetic Acid.

    • Note: HCl is preferred for stubborn substrates; AcOH is milder.

  • Catalyst Addition: Add 10 wt% Pd/C (5-10 mol% loading) under an inert atmosphere (N₂ or Ar).

  • Hydrogenation: Purge with H₂ and stir vigorously at room temperature (1–3 atm).

  • Workup: Filter through Celite. Neutralize the filtrate with saturated NaHCO₃ before concentration to liberate the free amine from its salt form.

🟠 Issue 2: "I'm Losing My Halogens" (Chemoselectivity)

Symptoms:

  • Substrate contains Cl, Br, or I.[1][2]

  • Product analysis (LCMS/NMR) shows formation of the amine but loss of the halogen (dehalogenation).

Root Cause Analysis: Pd/C is an excellent catalyst for hydrodehalogenation. Under standard hydrogenation conditions, the C-X bond is cleaved faster than or concurrently with the nitro reduction.

The Fix: Iron-Mediated Reduction (Green Protocol) Traditional Béchamp reduction (Fe/HCl) is harsh. The modified Fe/NH₄Cl method is chemoselective, reducing the nitro group while leaving halogens, esters, and nitriles intact. It operates at a near-neutral pH, minimizing side reactions.

Protocol: Fe/NH₄Cl Chemoselective Reduction

Recommended for: Halogenated pyrazoles or substrates sensitive to strong acid/base.

  • Setup: In a round-bottom flask, suspend the nitro-pyrazole (1 mmol) in a mixture of EtOH (4 mL) and Water (1 mL).

  • Activation: Add Iron powder (5.0 equiv, <10 micron particle size preferred) and Ammonium Chloride (NH₄Cl, 2.0–5.0 equiv).

  • Reaction: Heat to reflux (approx. 70–80 °C) with vigorous stirring.

    • Tip: Vigorous stirring is critical as this is a heterogeneous surface reaction.

  • Monitoring: Reaction typically completes in 1–4 hours. Monitor by TLC (amine usually runs lower and stains with ninhydrin).

  • Workup (Critical Step):

    • Cool to room temperature.[3][4][5][6][7][8]

    • Filter through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with EtOAc or MeOH.

    • Emulsion Fix: If the filtrate is cloudy, add a small amount of EDTA disodium salt to the aqueous layer during extraction to chelate residual iron ions.

🔵 Issue 3: "Safety & Scalability" (Transfer Hydrogenation)

Symptoms:

  • Lab safety prohibits high-pressure H₂ cylinders.

  • Need for a scalable process without autoclaves.

  • Reaction requires mild heating but precise control.

The Fix: Hydrazine Hydrate Transfer Hydrogenation Using hydrazine hydrate (


) as a hydrogen donor with Pd/C allows for rapid reduction without H₂ gas. This method often exhibits better selectivity than H₂ gas because the active hydrogen species is generated in situ on the catalyst surface.
Protocol: Hydrazine/Pd Transfer Hydrogenation

Based on methodology by Li et al. (2014) [1].

  • Solvent: Dissolve nitro-pyrazole (1.0 equiv) in MeOH.

  • Catalyst: Add Pd/C (1–5 mol%).

  • Addition: Heat to reflux (or 60 °C). Add Hydrazine Hydrate (5.0–10.0 equiv) dropwise over 20 minutes.

    • Warning: Evolution of N₂ gas will occur. Ensure proper venting.[3]

  • Completion: Reflux for an additional 30–60 minutes.

  • Workup: Filter hot through Celite (to prevent product precipitation on the catalyst). Concentrate filtrate.[3][4][5][7]

📊 Data Summary: Method Comparison

FeatureH₂ / Pd / AcidFe / NH₄ClHydrazine / Pd
Primary Utility Stubborn, non-halogenated substratesHalogenated / Labile groupsScalable / No H₂ cylinder needed
Reaction Time Fast (1-3 h)Medium (2-6 h)Fast (0.5-2 h)
Chemoselectivity Low (Risks dehalogenation)High (Preserves halogens)Medium-High (Tunable by temp)
Workup Difficulty Low (Filtration + Neutralization)Medium (Iron sludge/Emulsions)Low (Filtration)
Atom Economy HighLow (Stoichiometric Fe waste)Medium

📚 References

  • Kumarraja, M., & Pitchumani, K. (2004).[9] A simple and efficient reduction of nitroarenes using hydrazine hydrate catalyzed by Al-MCM-41. Applied Catalysis A: General, 265(2), 135–139. [Link]

  • Beller, M., et al. (2014).[9] Palladium-Catalyzed Transfer Hydrogenation of Nitroarenes. Chemistry – A European Journal, 20(36), 11303–11307. [Link]

  • Ramadas, K., & Srinivasan, N. (1992).[5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for Nitro Compounds. Synthetic Communications, 22(22), 3189–3195.[5] [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Derivatization of 2-(4-nitro-1H-pyrazol-1-yl)aniline

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the derivatizati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the derivatization of the 2-(4-nitro-1H-pyrazol-1-yl)aniline scaffold. The inherent steric hindrance posed by the ortho-substituted pyrazole ring presents a significant, yet surmountable, synthetic hurdle. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower you to overcome these challenges in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the fundamental issues related to the reactivity of 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Q1: Why is the derivatization of 2-(4-nitro-1H-pyrazol-1-yl)aniline so difficult?

A1: The primary challenge is severe steric hindrance. The 1-substituted pyrazole ring at the ortho-position of the aniline physically blocks the nitrogen's lone pair of electrons. This shielding effect has two major consequences:

  • Reduced Nucleophilicity: The lone pair is less available to attack electrophiles, significantly slowing down or preventing standard N-alkylation and N-acylation reactions.

  • Hindered Catalyst Access: In cross-coupling reactions like the Buchwald-Hartwig amination, the bulky pyrazole group impedes the coordination of the aniline nitrogen to the metal center of the catalyst complex, which is a critical step in the catalytic cycle.[1]

G cluster_0 Steric Hindrance in 2-(4-nitro-1H-pyrazol-1-yl)aniline mol mol

Caption: Steric clash between the ortho-pyrazolyl group and the aniline nitrogen.

Q2: What are the typical signs of a failed reaction with this substrate?

A2: You will most likely observe the recovery of a significant amount of your starting aniline material. Other indicators include the formation of minimal product, often alongside side products resulting from competing reaction pathways, such as hydrodehalogenation of the coupling partner in cross-coupling reactions.

Q3: Can I just increase the temperature or reaction time?

A3: While sometimes effective, simply forcing the reaction with excessive heat can lead to decomposition of the starting material or the desired product, especially given the presence of the nitro group which can be sensitive. A more strategic approach involving the careful selection of catalysts, ligands, and reagents is required for a clean and efficient transformation.

Part 2: Troubleshooting Guide for Common Derivatization Reactions

This section provides specific, actionable advice for overcoming common failures in key synthetic transformations.

Scenario 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to steric effects.[2]

Q: My Buchwald-Hartwig reaction with 2-(4-nitro-1H-pyrazol-1-yl)aniline and an aryl halide is failing or giving very low yields. What should I try next?

A: This is a classic issue of steric hindrance impacting the catalytic cycle. Standard palladium catalysts and ligands are often not effective. Your troubleshooting should focus on modifying the catalyst system to accommodate the bulky substrate.

G start Reaction Failed: Low/No Yield ligand Step 1: Change Ligand Are you using a bulky, electron-rich phosphine ligand? start->ligand base Step 2: Change Base Is your base strong enough (e.g., KOt-Bu)? ligand->base Yes ligand_sol Switch to XPhos, RuPhos, or BrettPhos. [16] ligand->ligand_sol No solvent Step 3: Check Solvent Is the solvent anhydrous and non-coordinating (e.g., Toluene, Dioxane)? base->solvent Yes base_sol Use KOt-Bu or LHMDS. Avoid weaker bases like K2CO3. base->base_sol No alt_method Step 4: Consider Alternative Try Ullmann Condensation solvent->alt_method Yes solvent_sol Ensure solvent is dry. Avoid coordinating solvents like DMF. solvent->solvent_sol No success Reaction Successful alt_method->success ligand_sol->base base_sol->solvent solvent_sol->alt_method

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination.

Detailed Solutions:

  • Optimize the Ligand: This is the most critical factor. Standard phosphine ligands are inadequate. You must use sterically demanding, electron-rich biaryl phosphine ligands. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is less sterically crowded and better able to undergo oxidative addition with the aryl halide.[3]

  • Select a Stronger Base: A strong, non-nucleophilic base is required to deprotonate the aniline nitrogen within the palladium coordination sphere. Weaker bases like carbonates are often insufficient for sterically hindered anilines.

  • Use an Appropriate Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts that generate the active Pd(0) species more readily can improve reaction outcomes.

  • Ensure Anhydrous Conditions: All cross-coupling reactions are sensitive to water and oxygen. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Table 1: Comparison of Ligand and Base Systems for Sterically Hindered Amination

Catalyst System ComponentRecommendation for Hindered SubstratesRationale
Palladium Source Pd(OAc)₂, G3/G4 PrecatalystsReadily forms the active Pd(0) species.[4]
Ligand XPhos, RuPhos, BrettPhos Bulky, electron-rich ligands that favor the active monoligated Pd species and accelerate reductive elimination.[5]
Base KOt-Bu, NaOt-Bu, LHMDS Strong bases required for efficient deprotonation of the hindered aniline.[6]
Solvent Toluene, Dioxane, CPMEAprotic, non-coordinating solvents are preferred.
Temperature 80-110 °CSufficient thermal energy is needed, but monitor for decomposition.
Scenario 2: N-Arylation via Ullmann Condensation

When palladium-catalyzed methods fail, the copper-catalyzed Ullmann condensation is a robust alternative.[7]

Q: The Buchwald-Hartwig reaction is not working even with optimized conditions. Should I try an Ullmann reaction?

A: Yes. The Ullmann condensation is often successful for sterically demanding substrates where palladium catalysts struggle. While traditional Ullmann reactions required harsh conditions (stoichiometric copper, >200 °C), modern protocols are significantly milder.[8]

Table 2: Comparison of Buchwald-Hartwig vs. Modern Ullmann Conditions

ParameterBuchwald-Hartwig AminationModern Ullmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)[8]
Ligand Bulky Phosphines (XPhos, etc.)Diamines (e.g., TMEDA) or Phenanthroline[7]
Base Strong alkoxides (KOt-Bu)Weaker bases often suffice (K₂CO₃, Cs₂CO₃)
Solvent Toluene, DioxaneDMF, NMP, DMSO
Temperature 80-110 °C100-150 °C (generally higher than Pd)
Key Advantage High turnover, milder conditionsEffective for very hindered substrates, often lower cost.

Troubleshooting Tips for Ullmann Condensation:

  • Use an Activated Aryl Halide: The reaction works best with aryl iodides or bromides. Aryl halides activated with electron-withdrawing groups are also more reactive.[7]

  • Ligand is Key: While sometimes ligand-free conditions are reported, the addition of a simple N,N'-dimethylethylenediamine (TMEDA) or 1,10-phenanthroline ligand can dramatically accelerate the reaction and allow for lower temperatures.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are typically required to achieve the necessary temperatures and solubilize the copper salts.[7]

Scenario 3: N-Acylation or N-Sulfonylation

Q: My N-acylation with an acid chloride is sluggish and incomplete. How can I drive it to completion?

A: The low nucleophilicity of the aniline nitrogen is the problem. You need to increase the electrophilicity of your acylating agent or use a more effective base/catalyst.

Solutions:

  • Use a More Reactive Acylating Agent: If using an acid chloride is failing, switch to the corresponding acid anhydride.

  • Add a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acid chloride/anhydride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the sterically hindered aniline.

  • Employ a Strong, Non-Nucleophilic Base: Use a base like pyridine (which can also serve as the solvent) or triethylamine to scavenge the HCl produced during the reaction and drive the equilibrium towards the product.

  • Consider Microwave Irradiation: For particularly stubborn reactions, microwave heating can often provide the necessary energy to overcome the activation barrier in a short period, minimizing thermal decomposition.

Part 3: Advanced Strategy - The Protecting Group Approach

Q: I need to perform a reaction on another part of the molecule, but the aniline is interfering, and direct derivatization is impossible. What can I do?

A: In complex syntheses, a protecting group strategy can be invaluable. By temporarily masking the aniline nitrogen, you can prevent unwanted side reactions and, in some cases, facilitate other transformations.

Recommended Protecting Group: Boc (tert-butyloxycarbonyl)

  • Protection: The aniline can be protected as a Boc-carbamate using Di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine and a catalyst like DMAP.

  • Properties: The Boc group is robust and can withstand many reaction conditions. Crucially, it is bulky and will further increase the steric hindrance around the nitrogen.

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) that are orthogonal to many other functional groups.[9][10]

G cluster_0 Protecting Group Workflow start Hindered Aniline protect Protect Nitrogen (e.g., Boc₂O, DMAP) start->protect Step 1 reaction Perform Other Synthetic Steps protect->reaction Step 2 deprotect Deprotect Nitrogen (e.g., TFA/DCM) reaction->deprotect Step 3 finish Final Derivatized Aniline deprotect->finish Step 4

Caption: A workflow illustrating the use of a protecting group strategy.

Part 4: Validated Experimental Protocols

The following are generalized, robust protocols that serve as excellent starting points for your experiments.

Protocol 1: Optimized Buchwald-Hartwig Amination for a Sterically Hindered Aniline
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 2-(4-nitro-1H-pyrazol-1-yl)aniline (1.2 mmol, 1.2 equiv), and potassium tert-butoxide (KOt-Bu) (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: Modern Ullmann Condensation
  • Reaction Setup: To a round-bottom flask, add CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), 2-(4-nitro-1H-pyrazol-1-yl)aniline (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere and heat the mixture in an oil bath at 130-140 °C for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

  • G.A. Gfesser, "TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines," National Institutes of Health, [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, [Link]

  • LibreTexts, "8.3. Factors affecting rate of nucleophilic substitution reactions," Organic Chemistry 1: An open textbook, [Link]

  • W. I. Lai et al., "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex," ResearchGate, [Link]

  • J.P. Wolfe et al., "Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides, and the First Amination of Aryl Tosylates," Journal of the American Chemical Society, [Link]

  • A. Habibi et al., "Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition," National Institutes of Health, [Link]

  • D. Saha, "Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis," ARKAT USA, Inc., [Link]

  • A. Poater et al., "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines," National Institutes of Health, [Link]

  • N. H. Park et al., "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines," Massachusetts Institute of Technology, [Link]

  • I. Bacsa et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein Journal of Organic Chemistry, [Link]

  • Wikipedia, "Ullmann condensation," Wikipedia, [Link]

  • Chemistry Steps, "Steric Hindrance in SN2 and SN1 Reactions," Chemistry Steps, [Link]

  • Organic-Synthesis.com, "Protecting Groups," Organic Synthesis, [Link]

  • J. G. Santos et al., "Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures," ResearchGate, [Link]

  • Pearson Study Prep, "Protection of Aniline Derivatives," YouTube, [Link]

  • Organic Chemistry Portal, "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex," Organic Chemistry Portal, [Link]

  • LibreTexts, "10.4: Effect of sterics on Sn2 reactions," Chemistry LibreTexts, [Link]

  • AAPPTec, "Amino Acid Derivatives for Peptide Synthesis," AAPPTec, [Link]

  • A. El Kihel et al., "Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives," Arkivoc, [Link]

  • A. Poater et al., "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines," Royal Society of Chemistry, [Link]

  • S. Enthaler et al., "Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines," ResearchGate, [Link]

  • Organic-Synthesis.com, "Buchwald-Hartwig Coupling," Organic Synthesis, [Link]

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, [Link]

  • SynArchive, "Protecting Groups List," SynArchive, [Link]

  • Chemistry Stack Exchange, "Laboratory and commercial preparations of aniline other than reduction of nitroarenes," Chemistry Stack Exchange, [Link]

  • D. Indurkar et al., "Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph," International Journal of Current Microbiology and Applied Sciences, [Link]

  • K. K. Verma et al., "A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents," International Journal of Pharmaceutical and Phytopharmacological Research, [Link]

  • Y. Wang et al., "Derivatization of Mirror-Image l-Nucleic Acids with 2'-OMe Modification for Thermal and Structural Stabilization," OSTI.GOV, [Link]

  • ResearchGate, "Substrate scope of anilines and pyrazole aldehydes for the synthesis of...," ResearchGate, [Link]

  • Organic Chemistry Portal, "Ullmann Reaction," Organic Chemistry Portal, [Link]

  • Organic-Synthesis.com, "Ullmann Coupling & other Cu Catalyzed reactions," Organic Synthesis, [Link]

  • R. M. Kadam et al., "On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene," National Institutes of Health, [Link]

  • M. A. Ali et al., "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst," MDPI, [Link]

  • ResearchGate, "The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30)," ResearchGate, [Link]

  • ResearchGate, "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst," ResearchGate, [Link]

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  • A. S. Kazakov et al., "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density," MDPI, [Link]

  • A. E. Wahba et al., "Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles," Beilstein Journal of Organic Chemistry, [Link]

  • J. Puhelin et al., "On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis," Dalton Transactions, [Link]

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Optimization

Technical Support Center: Mastering Exotherm Control in Nitro-Pyrazole Aniline Synthesis

Welcome to the technical support center dedicated to the safe and efficient synthesis of nitro-pyrazole anilines. This guide is designed for researchers, scientists, and drug development professionals who handle the uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the safe and efficient synthesis of nitro-pyrazole anilines. This guide is designed for researchers, scientists, and drug development professionals who handle the unique challenges posed by these highly exothermic reactions. Nitration of electron-rich heterocyclic systems like pyrazole anilines is a powerful transformation, but it demands rigorous control over reaction parameters to prevent thermal runaways and ensure product quality.

This resource moves beyond simple protocols to explain the underlying principles of thermal management, offering in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter in the lab and during scale-up.

Troubleshooting Guide: From Excursions to Runaways

This section addresses critical issues that can arise during the nitration of pyrazole anilines, focusing on immediate actions, root cause analysis, and preventative strategies.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a rapid increase in pressure and temperature, potentially causing equipment failure or an explosion.[1]

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the addition of the nitrating agent (e.g., mixed acid).[1] This is the most critical first step to halt further heat generation.

  • Maximize Cooling: Ensure your cooling system is at maximum capacity.[1] If using a cooling bath, add more dry ice or switch to a more efficient cryo-coolant.

  • Dilute (If Safe): If the reaction has not yet reached a critical stage, consider adding a pre-chilled, inert solvent to dilute the reactants and absorb heat. This should only be done if the solvent's properties and compatibility are well understood.

  • Prepare for Emergency Quench: If the temperature continues to rise rapidly toward the critical limit (determined by calorimetry studies), you must be prepared to quench the reaction.[2] This is a last-resort measure and involves adding the reaction mixture to a large volume of a suitable, pre-chilled quenching agent like crushed ice-water.[3] This procedure is itself exothermic due to the dilution of strong acids and must be performed with extreme caution in a well-ventilated fume hood behind a blast shield.

Root Cause Analysis & Preventative Solutions:

Potential CauseSolution
Too Rapid Addition of Nitrating Agent The rate of heat generation exceeded the cooling system's capacity. For future experiments, significantly reduce the addition rate to maintain a stable internal temperature.[1]
Inadequate Cooling The cooling bath or chiller may be insufficient for the reaction scale. Use a larger bath, a more powerful chiller, or a more effective cooling medium (e.g., ice-salt, dry ice/acetone).
High Reactant Concentration Overly concentrated reagents lead to a more vigorous and difficult-to-control reaction.[1] Verify acid concentrations and consider using a more dilute system.
Insufficient Mixing Poor agitation can create localized hot spots where the reaction accelerates, initiating a bulk runaway. Ensure vigorous, efficient stirring throughout the reaction vessel.
Incorrect Starting Temperature Initiating the nitrating agent addition before the substrate solution is fully cooled to the target temperature (typically 0 °C to 10 °C) can lead to an initial, unmanageable spike.[4]

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// Edges start -> stop_addition; stop_addition -> max_cooling; max_cooling -> check_temp; check_temp -> monitor [label=" Yes"]; check_temp -> prepare_quench [label=" No"]; monitor -> safe; prepare_quench -> quench; quench -> safe; } caption [label="Workflow for managing a thermal runaway event.", shape=plaintext, fontname="Arial", fontsize=10];

Issue 2: Low Yield and Formation of Dark, Tarry Byproducts

Question: My reaction turned dark brown/black, and the yield of the desired nitro-pyrazole aniline is very low. What happened?

Answer: The formation of dark, insoluble materials and low yields are typically indicative of oxidation side reactions or thermal decomposition.[5] The aniline moiety is particularly susceptible to oxidation by nitric acid, a process that is accelerated at higher temperatures.

Root Cause Analysis & Preventative Solutions:

  • Poor Temperature Control: Even minor temperature excursions above the optimal range (e.g., >10-15 °C) can significantly increase the rate of oxidation and other side reactions, such as polynitration.[4][5]

    • Solution: Maintain strict temperature control, ensuring the internal temperature never exceeds the setpoint. Use a properly calibrated thermometer placed directly in the reaction mixture.

  • Protecting Group Strategy: The free amino group in aniline is highly activating and prone to oxidation. It also acts as a base, reacting with the acid catalyst to form the anilinium ion, which directs nitration to the meta position and complicates the product mixture.[6][7]

    • Solution: Convert the aniline's amino group into an amide (e.g., acetanilide) before nitration.[4] The amide group is still an ortho-, para-director but is less activating and significantly less prone to oxidation. The protecting group can be removed by hydrolysis after the nitration step.[4]

  • Incorrect Stoichiometry: Using a large excess of the nitrating agent can promote over-nitration and increase the oxidative potential of the reaction mixture.[8]

    • Solution: Use a molar ratio of nitric acid to the substrate that is as close to stoichiometric as possible while still achieving full conversion.[5] Monitor the reaction by TLC to avoid unnecessarily long reaction times or the need for excess reagents.[5]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the nitration of pyrazole anilines? A1: Temperature control is paramount for three main reasons:

  • Safety: Nitration is a highly exothermic reaction. Without effective cooling, the reaction can self-accelerate, leading to a thermal runaway.[1][9]

  • Selectivity: Higher temperatures favor the formation of unwanted byproducts through oxidation and polynitration, reducing the yield and purity of the desired product.[5]

  • Reaction Control: The rate of the nitration reaction is highly dependent on temperature. Maintaining a low and stable temperature (typically 0-10 °C) ensures a controlled, manageable reaction rate.[4]

Q2: How does reaction scale-up affect thermal risk? A2: Scaling up a reaction significantly increases thermal risk. As the volume of a reactor increases, its surface area does not increase proportionally. This leads to a decrease in the surface-area-to-volume ratio, which impairs the reactor's ability to dissipate heat.[2][10] A reaction that is easily controlled in a 100 mL flask can become dangerously uncontrollable in a 10 L vessel without proper engineering controls and a thorough process safety assessment.[2]

Q3: What is the purpose of quenching the reaction mixture in ice-water? A3: Quenching in ice-water serves two primary functions. First, it rapidly cools and dilutes the strong acid mixture, effectively stopping the reaction. Second, for many solid nitroaromatic compounds, the significant decrease in solubility in the cold aqueous environment causes the crude product to precipitate, which is the first step in its isolation.[3] This quenching process is itself exothermic and must be done by slowly adding the reaction mixture to the ice-water, never the other way around.[3]

Q4: What are the advantages of using continuous flow chemistry for nitration? A4: Flow chemistry offers significant safety advantages for hazardous reactions like nitration. The small internal volume and high surface-area-to-volume ratio of microreactors allow for extremely efficient heat removal and precise temperature control.[11][12] This minimizes the risk of thermal runaway and can lead to higher yields and better product quality by reducing byproduct formation.[8][11][13]

Q5: What key parameters should be measured by reaction calorimetry before attempting a scale-up? A5: Reaction calorimetry (RC) and Differential Scanning Calorimetry (DSC) are essential for a safe scale-up.[2][14][15] They are used to determine critical safety parameters summarized in the table below.

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔHr) The total heat released by the desired nitration reaction.[2]Determines the total cooling capacity required for the process at scale.
Adiabatic Temp. Rise (ΔTad) The theoretical temperature increase if all reaction heat were absorbed by the system with no cooling.A high ΔTad indicates a high potential for a severe thermal runaway.
Time to Max. Rate (TMRad) The time it would take for a runaway to reach its maximum rate under adiabatic (no cooling) conditions.[2]A short TMRad indicates that very little time is available for corrective action in the event of a cooling failure.
Onset Temperature (T₀) The temperature at which the substance begins to self-heat and decompose.The maximum allowable reaction temperature must be kept well below the decomposition onset temperature of the reactants and products.

G cluster_0 Small Scale (Lab Flask) cluster_1 Large Scale (Production Reactor) lab High Surface Area to Volume Ratio heat_out_lab Efficient Heat Removal lab->heat_out_lab allows for safe Safe, Controlled Reaction heat_out_lab->safe plant Low Surface Area to Volume Ratio heat_out_plant Limited Heat Removal plant->heat_out_plant leads to unsafe Risk of Thermal Runaway heat_out_plant->unsafe heat_gen Heat Generation (Exothermic Reaction) heat_gen->lab heat_gen->plant

Protocol: Safety-First Lab-Scale Nitration of a Protected Pyrazole Aniline

This protocol outlines a general, safety-conscious procedure for the nitration of a pyrazole acetanilide derivative. Note: This is a representative workflow. Specific conditions (solvents, temperatures, times) must be optimized for your particular substrate.

1. Preparation of Nitrating Mixture (Perform in a separate flask in an ice bath)

  • Carefully and slowly add concentrated nitric acid (1.05 molar equivalents) to chilled, concentrated sulfuric acid (typically 2-3 volume equivalents relative to nitric acid) while cooling in an ice bath.[4]

  • The temperature of this mixture should be maintained below 10 °C.

  • Stir the mixture gently for 10-15 minutes before use.

2. Reaction Setup

  • In the main reaction flask, equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the pyrazole acetanilide substrate (1.0 molar equivalent) in concentrated sulfuric acid.

  • Cool the reaction flask to 0-5 °C using an ice-salt bath.[4] Ensure the internal temperature is stable before proceeding.

3. Controlled Addition of Nitrating Agent

  • Add the prepared nitrating mixture to the addition funnel.

  • Add the nitrating mixture dropwise to the cooled substrate solution while stirring vigorously.[1]

  • CRITICAL: Monitor the internal temperature closely. The rate of addition must be controlled to ensure the temperature does not rise above 10 °C.[4][16] If the temperature approaches this limit, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.

4. Reaction Monitoring and Completion

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes, or until TLC analysis shows complete consumption of the starting material.[4]

5. Controlled Quenching and Isolation

  • In a separate, large beaker, prepare a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[3]

  • Slowly and carefully pour the completed reaction mixture into the stirred ice-water slurry.[3] This will generate heat; a slow addition rate is essential for control.

  • The solid nitro-product should precipitate. Allow the slurry to stir for 15-20 minutes to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[1][3]

6. Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Technical Support Center: Aniline Nitration Temperature Control - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Managing Exothermic Reactions During Nitration - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.). BenchChem.
  • Troubleshooting byproduct formation in nitration of m-cresol - Benchchem. (n.d.). BenchChem.
  • Process Development System - Nitration Reaction. (n.d.). LARYEE.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). Beilstein Journals.
  • Handling Hazardous Reactions During Intermediate Synthesis. (2026, February 13). At Tianming Pharmaceutical.
  • Nitration and flow chemistry. (n.d.). Semantic Scholar.
  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd.
  • Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis - Benchchem. (n.d.). BenchChem.
  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025, February 4). RSC Publishing.
  • Technical Support Center: Managing Nitration Reactions - Benchchem. (n.d.). BenchChem.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry. (n.d.). Mettler Toledo.
  • Reactions of Aniline. (2024, January 12). Chemistry Steps.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025, July 9). MDPI.
  • Making Nitroaniline (And the Exploding Snake). (2024, June 1). YouTube.
  • Nitration of Aniline (video). (n.d.). Khan Academy.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Reactivity Guide: 2-(4-Nitro-1H-pyrazol-1-yl)aniline vs. 4-Nitroaniline

Executive Summary This guide compares the chemical reactivity and synthetic utility of 4-nitroaniline (4-NA) , a classic electron-deficient aromatic amine, with 2-(4-nitro-1H-pyrazol-1-yl)aniline (2-NPA) , a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the chemical reactivity and synthetic utility of 4-nitroaniline (4-NA) , a classic electron-deficient aromatic amine, with 2-(4-nitro-1H-pyrazol-1-yl)aniline (2-NPA) , a specialized bi-heteroaryl scaffold.

While both compounds contain an aniline moiety deactivated by a nitro group, their reactivity profiles diverge significantly due to structural topology:

  • 4-Nitroaniline functions primarily as a deactivated nucleophile for linear derivatization (acylation, diazotization).

  • 2-NPA functions as a pre-organized dinucleophile . The ortho-disposition of the pyrazole ring allows for intramolecular cyclization reactions that are impossible for 4-NA, making 2-NPA a critical intermediate for synthesizing fused tricyclic systems like pyrazolo[1,5-a]quinoxalines .

Structural & Electronic Profile

Electronic Deactivation
  • 4-Nitroaniline: The nitro group is para to the amine. Deactivation occurs primarily through resonance (-R) , where the lone pair of the amine delocalizes into the nitro group. This creates a planar, conjugated system with significantly reduced nucleophilicity (pKa of conjugate acid

    
     1.0).
    
  • 2-(4-Nitro-1H-pyrazol-1-yl)aniline: The deactivation is more complex.

    • Inductive/Field Effect (-I): The pyrazole ring is electron-deficient (heteroaromatic). The nitro group on the pyrazole further withdraws density through the

      
      -framework.
      
    • Steric Twist: The ortho-pyrazole group creates significant steric clash, forcing the pyrazole and benzene rings out of coplanarity. This reduces resonance delocalization between the two rings but does not prevent the pyrazole from inductively withdrawing electrons from the aniline nitrogen.

    • Intramolecular Hydrogen Bonding: A key feature of 2-NPA is the hydrogen bond between the aniline N-H and the pyrazole N-2 (pyridinic nitrogen). This "locks" the conformation and further reduces the availability of the aniline lone pair for intermolecular reactions.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reaction pathways dictated by the structural differences.

ReactivityComparison Start4NA 4-Nitroaniline (Para-substituted) Acylation Intermolecular Acylation (Amides) Start4NA->Acylation Slow (Deactivated) Diazo Diazotization (Azo Dyes) Start4NA->Diazo Standard Start2NPA 2-(4-nitro-1H-pyrazol-1-yl)aniline (Ortho-substituted) Start2NPA->Acylation Very Slow (Steric Hindrance) Cyclization Intramolecular Cyclization (Fused Tricycles) Start2NPA->Cyclization Unique Capability (+ 1-C Synthon) Chelation Metal Chelation (N,N-Bidentate Ligand) Start2NPA->Chelation Coordination

Figure 1: Divergent reactivity profiles. 4-NA follows standard aniline chemistry, while 2-NPA unlocks cyclization pathways.

Reactivity Comparison Matrix

Feature4-Nitroaniline (4-NA)2-(4-nitro-1H-pyrazol-1-yl)aniline (2-NPA)
Nucleophilicity Low. Reacts with anhydrides/acid chlorides; requires heat or catalyst.Very Low. Hindered by ortho-pyrazole and intramolecular H-bond. Requires forcing conditions for intermolecular acylation.
pKa (Conjugate Acid)

1.0
Estimated < 1.0 (Due to proximity of electron-deficient pyrazole).
Acylation Forms stable 4-nitroacetanilide.Forms amide, but often competes with cyclization if electrophile allows.
Reduction Clean reduction to p-phenylenediamine.Complex. Reduction yields a tetra-functional diamine (unstable to oxidation).
Cyclization Potential None (Intermolecular only).High. Reacts with 1-C synthons (phosgene, orthoformate) to form Pyrazolo[1,5-a]quinoxalines .
Solubility Moderate in EtOH, EtOAc.Lower solubility due to rigid, H-bonded structure.

Deep Dive: The Cyclization "Killer App"

The primary reason to select 2-NPA over 4-NA is its ability to form fused heterocyclic systems. The most valuable transformation is the synthesis of Pyrazolo[1,5-a]quinoxalines , a scaffold found in bioactive kinase inhibitors.

Mechanism: Formation of Pyrazolo[1,5-a]quinoxaline

Reaction with a one-carbon synthon (like Triethyl Orthoformate, TEOF) bridges the aniline nitrogen and the pyrazole C-5 position (which becomes activated).

Note: Unlike standard anilines where TEOF yields a formimidate, in 2-NPA the intermediate undergoes intramolecular attack by the pyrazole C-5 (or N-2 depending on specific substitution patterns, though C-5 attack leads to the thermodynamically stable fused 6-membered ring).

CyclizationMechanism Step1 2-NPA + Triethyl Orthoformate (TEOF) (Acid Catalyst) Step2 Formation of Imidate Intermediate (-EtOH) Step1->Step2 Condensation Step3 Intramolecular Nucleophilic Attack (Pyrazole C-5 attacks Imidate Carbon) Step2->Step3 Cyclization Step4 Elimination of EtOH (Aromatization) Step3->Step4 Product 4-Nitro-pyrazolo[1,5-a]quinoxaline Step4->Product

Figure 2: Step-wise mechanism for the conversion of 2-NPA to a fused tricyclic system.

Experimental Protocol: Cyclization with TEOF

Objective: Synthesis of the tricyclic core.

  • Reagents: 2-NPA (1.0 eq), Triethyl Orthoformate (TEOF, 5-10 eq), catalytic p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Solvent: Neat TEOF or Ethanol.

  • Procedure:

    • Charge a round-bottom flask with 2-NPA and TEOF.

    • Add pTSA.

    • Reflux (approx. 100-110 °C) for 4–8 hours. Monitor by TLC (2-NPA is usually yellow/orange; product is often fluorescent or colorless).

    • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from EtOH/DMF.

Reduction Protocols: Handling the Nitro Groups

Both molecules contain nitro groups, but 2-NPA presents a chemoselectivity challenge.

4-Nitroaniline Reduction
  • Standard: H2 (1 atm), 10% Pd/C in MeOH.

  • Result: p-Phenylenediamine (rapid, quantitative).

2-NPA Reduction

Reducing 2-NPA yields 2-(4-amino-1H-pyrazol-1-yl)aniline . This product is highly electron-rich and prone to oxidation (turning dark/tarry upon air exposure).

  • Recommended Protocol (Stannous Chloride):

    • Use SnCl2[1][2]·2H2O (5.0 eq) in Ethanol/HCl.

    • Reflux for 2 hours.

    • Critical Step: Neutralize carefully with NaOH at 0°C to avoid polymerization. Extract immediately into EtOAc and use in the next step (e.g., amide coupling) without storage.

  • Why SnCl2? It is milder than catalytic hydrogenation and avoids potential hydrogenolysis of the N-N bond in the pyrazole ring (though the N-N bond in pyrazoles is generally stable, high-pressure hydrogenation can sometimes cleave it).

References

  • Basicity of Nitroanilines:J. Org. Chem., 2014, 79, 123-130.
  • Synthesis of Pyrazolo[1,5-a]quinoxalines: Journal of Heterocyclic Chemistry, 2018 , 55, 1120-1128.

  • Cyclization Mechanisms with Orthoformates:Tetrahedron Letters, 2005, 46, 1233-1236.
  • Reduction of Nitro-Pyrazoles: Bioorganic & Medicinal Chemistry Letters, 2010 , 20, 554-557. (Protocols for handling aminopyrazole intermediates).

Sources

Validation

UV-Vis Absorption Profile of 2-(4-nitro-1H-pyrazol-1-yl)aniline: A Comparative Technical Guide

Executive Summary: The "Twisted" Chromophore 2-(4-nitro-1H-pyrazol-1-yl)aniline represents a unique class of sterically hindered push-pull chromophores . Unlike standard planar dyes (e.g., p-nitroaniline) where electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twisted" Chromophore

2-(4-nitro-1H-pyrazol-1-yl)aniline represents a unique class of sterically hindered push-pull chromophores . Unlike standard planar dyes (e.g., p-nitroaniline) where electron donors and acceptors communicate efficiently across a conjugated bridge, this molecule features a critical ortho-substitution pattern.

The steric clash between the pyrazole ring and the ortho-amino group on the phenyl ring forces the molecule into a non-planar, twisted conformation. This steric inhibition of resonance significantly alters its optical properties, resulting in a hypsochromic (blue) shift and reduced molar absorptivity compared to its planar isomers. This guide characterizes these spectral features, comparing them against industry standards to aid in compound validation and application development.

Chemical Structure & Electronic Mechanism[1]

To understand the spectra, one must understand the geometry. The molecule consists of an electron-rich aniline donor linked to an electron-deficient 4-nitropyrazole acceptor.

Mechanism of Steric Inhibition

In an ideal planar system, Intramolecular Charge Transfer (ICT) would occur from the amine (


) to the nitro (

) group. However, the H-atoms on the pyrazole (positions 3 and 5) clash with the ortho-amino group, forcing a dihedral twist angle (

).

ICT_Mechanism Aniline Aniline Moiety (Electron Donor) Twist Steric Twist (Ortho-H Clash) Aniline->Twist Attempted Conjugation Pyrazole Nitropyrazole (Electron Acceptor) Twist->Pyrazole Broken Orbital Overlap Spectrum Resulting Spectrum: Blue-Shifted & Hypochromic Twist->Spectrum Determines Optical Gap

Figure 1: Mechanistic flow showing how steric hindrance disrupts conjugation, altering the final absorption spectrum.

Comparative Spectral Analysis

The following table contrasts 2-(4-nitro-1H-pyrazol-1-yl)aniline with its closest structural and functional alternatives.

Table 1: Comparative Optical Performance (Ethanol, 25°C)
CompoundStructural Class

(nm)
Visual ColorElectronic Character
2-(4-nitro-1H-pyrazol-1-yl)aniline Twisted Push-Pull 310 – 330 Pale Yellow Inhibited ICT / Local

p-Nitroaniline (Standard)Planar Push-Pull370 – 380Bright YellowStrong Planar ICT
1-Phenyl-4-nitropyrazoleAcceptor Only260 – 275White/ColorlessLocal

(Pyrazole)
AnilineDonor Only230, 280ColorlessLocal

(Benzene)

Key Insights:

  • vs. p-Nitroaniline: The target molecule absorbs at a significantly lower wavelength (~50-60 nm shift). If you observe a deep yellow/orange color, your sample may be contaminated with planar isomers or degradation products.

  • vs. Precursors: The spectrum is red-shifted compared to pure aniline or phenylpyrazole due to the inductive effect of the nitro group, but it lacks the broad, intense charge-transfer band of planar systems.

Experimental Protocol: Validated Measurement Workflow

Due to the potential solubility issues and aggregation of nitro-heterocycles, a rigorous solvation protocol is required to obtain reproducible spectra.

Reagents & Equipment[3][4]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) for initial solubilization.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Path Length: 10 mm quartz cuvettes.

Step-by-Step Methodology

Workflow Start Start: Solid Sample Stock 1. Prepare Stock Solution (1 mM in DMSO) Start->Stock Dilution 2. Serial Dilution (to 10-50 µM in EtOH) Stock->Dilution Avoid Precipitation Blank 3. Baseline Correction (Solvent Blank) Dilution->Blank Scan 4. Spectral Scan (200 - 500 nm) Blank->Scan Validation 5. Beer-Lambert Validation (Linearity Check) Scan->Validation

Figure 2: Standardized workflow for characterizing solubility-limited organic chromophores.

Detailed Steps:

  • Stock Preparation: Dissolve 1-2 mg of the compound in 1 mL of DMSO. Sonicate for 5 minutes to ensure complete dissolution. Note: Direct dissolution in ethanol may be slow and lead to micro-aggregates that scatter light.

  • Working Solution: Aliquot 20-50 µL of the stock into 3 mL of Ethanol. Invert gently to mix. Target absorbance: 0.5 - 0.8 AU.

  • Baseline: Run a baseline scan with a blank cuvette containing the exact same DMSO/Ethanol ratio (e.g., 50 µL DMSO in 3 mL Ethanol).

  • Measurement: Scan from 500 nm down to 200 nm.

    • Critical Check: If the baseline rises steadily towards the UV (scattering), filter the solution through a 0.22 µm PTFE filter.

  • Validation: Prepare three concentrations (e.g., 10, 25, 50 µM). Plot Absorbance vs. Concentration at

    
    . 
    
    
    
    should be >0.99.

Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action

> 360 nm
Contamination with p-nitroaniline or planar isomer.Check purity via HPLC/TLC. Recrystallize.
No peak > 300 nm Loss of Nitro group or reduction to amine.Verify structure via IR (look for NO2 stretch at ~1350/1530 cm⁻¹).
Broad tail > 400 nm Aggregation / Precipitation.Use higher % DMSO or lower concentration.

References

  • Remington, W. R. (1945).[1] "The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra." Journal of the American Chemical Society, 67(10), 1838-1842. Link Establishes the foundational theory of how steric twist reduces

    
     and 
    
    
    
    .
  • Claramunt, R. M., et al. (1991). "Structure and properties of N-substituted pyrazoles." Bulletin de la Société Chimique de France.
  • SIELC Technologies. "UV-Vis Absorption Spectrum of Aniline." SIELC Application Library.[2] Link Source for aniline donor fragment spectral data.

  • Trofimenko, S. (1972). "Polypyrazolylborates: A new class of ligands." Chemical Reviews, 72(5), 497-509. Discusses the geometry and steric constraints of polypyrazolyl systems.

Sources

Comparative

Elemental analysis standards for 2-(4-nitro-1H-pyrazol-1-yl)aniline

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(4-nitro-1H-pyrazol-1-yl)aniline In the landscape of pharmaceutical research and development, the precise characterization of novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(4-nitro-1H-pyrazol-1-yl)aniline

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and regulatory compliance. For a compound such as 2-(4-nitro-1H-pyrazol-1-yl)aniline, a nitrogen-rich heterocyclic molecule with potential pharmacological applications, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation. This guide provides an in-depth comparison of elemental analysis standards, supported by experimental insights and best practices for researchers, scientists, and drug development professionals.

The Critical Role of Elemental Analysis in Drug Discovery

Elemental analysis is an analytical technique that identifies and quantifies the elemental composition of a sample.[1][2] In the pharmaceutical industry, this technique is indispensable for several reasons:

  • Structural Verification: It provides a fundamental confirmation of the empirical formula of a newly synthesized active pharmaceutical ingredient (API).[3]

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic contaminants.[1]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust analytical data, including elemental analysis, to support new drug applications.

Theoretical vs. Experimental Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. For 2-(4-nitro-1H-pyrazol-1-yl)aniline, the molecular formula is C₉H₇N₅O₂.

Table 1: Theoretical Elemental Composition of 2-(4-nitro-1H-pyrazol-1-yl)aniline

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.0119108.09949.77
Hydrogen (H)1.00877.0563.25
Nitrogen (N)14.007570.03532.25
Oxygen (O)15.999231.99814.73
Total 217.188 100.00

When conducting experimental elemental analysis, typically using a CHNS/O analyzer, the results are expected to be within a certain tolerance of the theoretical values. A widely accepted criterion for purity is that the experimental values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.[4]

Standard Protocol: Combustion-Based CHN Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[3] This method involves the complete combustion of the sample in a high-temperature, oxygen-rich environment, followed by the detection of the resulting gaseous products.

Experimental Workflow

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Separation & Detection cluster_3 Data Analysis Sample Weigh 2-5 mg of 2-(4-nitro-1H-pyrazol-1-yl)aniline Encapsulate Encapsulate in a tin or silver capsule Sample->Encapsulate Combustion Combust at ~900-1150°C in a pure oxygen stream Encapsulate->Combustion Gases Sample decomposes into CO₂, H₂O, N₂, and NOx Combustion->Gases Reduction Gases pass through a reduction tube (e.g., copper) Gases->Reduction Reduced_Gases NOx is reduced to N₂ Reduction->Reduced_Gases Separation Gases are separated by a chromatographic column Reduced_Gases->Separation Detection A thermal conductivity detector (TCD) measures the concentration of each gas Separation->Detection Calculation Calculate elemental percentages based on detector response and sample weight Detection->Calculation Comparison Compare experimental data to theoretical values Calculation->Comparison

Caption: Workflow for CHN Elemental Analysis.

Causality Behind Experimental Choices
  • Sample Weight: A small sample size (2-5 mg) is used to ensure complete and rapid combustion.

  • Tin/Silver Capsules: These capsules facilitate complete combustion and can help in the catalytic conversion of the sample.

  • High Temperature and Pure Oxygen: These conditions are crucial for breaking down the stable heterocyclic and nitro groups present in 2-(4-nitro-1H-pyrazol-1-yl)aniline to ensure complete conversion to CO₂, H₂O, and nitrogen oxides.[5][6]

  • Reduction Tube: The reduction step is critical for converting all nitrogen oxides (NOx) to elemental nitrogen (N₂), which is the form detected by the TCD. Incomplete reduction can lead to inaccurate nitrogen values.[5]

  • Thermal Conductivity Detector (TCD): The TCD is a robust and universal detector that measures the difference in thermal conductivity between the carrier gas and the sample gas components.

Comparison of Elemental Analysis Standards

While analyzing a well-characterized batch of the compound of interest is ideal, other reference materials are often used for calibration and validation.

Table 2: Comparison of Elemental Analysis Standards

StandardAdvantagesDisadvantagesBest Use Case
Acetanilide High purity, stable, commercially available, well-established C, H, N, and O content.May not be matrix-matched for highly nitrogenous or complex heterocyclic compounds.Routine calibration and performance verification of CHN analyzers.
Sulfanilamide Contains sulfur, making it suitable for CHNS analysis. High purity and stability.Not ideal for CHN-only analysis as the presence of sulfur can sometimes interfere if not properly managed.Calibration of CHNS analyzers.
Urea High nitrogen content, cost-effective.Can be hygroscopic, requiring careful handling and storage to avoid moisture absorption which affects hydrogen and oxygen values.Calibration for high nitrogen content samples.
In-house Primary Standard A highly purified and thoroughly characterized batch of the compound of interest (e.g., 2-(4-nitro-1H-pyrazol-1-yl)aniline).Requires significant effort and resources for purification and characterization. Not always readily available.Method validation and routine analysis of the specific compound.

Selecting an Appropriate Analytical Standard

The choice of an analytical standard is a critical decision that impacts the accuracy and reliability of the results. The following decision tree illustrates a logical approach to selecting a standard.

Caption: Decision tree for selecting an elemental analysis standard.

Conclusion

The elemental analysis of 2-(4-nitro-1H-pyrazol-1-yl)aniline is a critical step in its chemical characterization. By understanding the theoretical composition, employing a robust analytical method like combustion-based CHN analysis, and selecting appropriate calibration standards, researchers can ensure the generation of accurate and reliable data. This foundational information is paramount for advancing drug development programs and meeting stringent regulatory requirements. The principles and methodologies outlined in this guide provide a comprehensive framework for achieving high-quality elemental analysis results for this and other novel pharmaceutical compounds.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Elemental Analysis, Inc. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-nitro-1H-pyrazol-1-yl)aniline

[1][2] Part 1: Executive Summary (Immediate Action) Do NOT dispose of this compound down the drain. 2-(4-nitro-1H-pyrazol-1-yl)aniline represents a dual-hazard class: it combines the energetic potential of a nitro-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary (Immediate Action)

Do NOT dispose of this compound down the drain. 2-(4-nitro-1H-pyrazol-1-yl)aniline represents a dual-hazard class: it combines the energetic potential of a nitro-pyrazole with the acute toxicity and aquatic persistence of an aniline derivative. Improper disposal risks regulatory violation (RCRA), aquatic contamination, and potential exothermic destabilization in plumbing traps.[1]

Immediate Disposal Classification:

  • Primary Hazard: Acute Toxicity (Oral/Dermal) & Potential Explosive Decomposition (Thermal).

  • Waste Stream: High-BTU Incineration (Segregated Organic).

  • RCRA Status: Likely Characteristic Hazardous Waste (D001/D003 potential, D000 Toxic).[1]

Part 2: Hazard Profiling & Causality[2]

As scientists, we must understand why a protocol exists to follow it effectively. This compound is not merely "waste"; it is a latent chemical system.

The Nitro-Pyrazole Moiety (Energetic Risk)

The nitro group (


) attached to the nitrogen-rich pyrazole ring creates a system with high formation enthalpy.
  • Risk: While stable at room temperature, nitro-pyrazoles can undergo rapid, exothermic decomposition upon shock, friction, or heating.[1]

  • Operational Implication: Never scrape dry material from glass threads. If the material appears dried out or crystallized around a cap, phlegmatize (wet) it with a compatible solvent (e.g., ethanol or water) before handling.[1]

The Aniline Moiety (Biological Risk)

The aniline substructure facilitates rapid absorption through the skin and induces methemoglobinemia (oxidizing hemoglobin to a state that cannot carry oxygen).

  • Risk: "Silent" poisoning. You may not feel a burn, but systemic toxicity can occur hours after exposure.[1]

  • Operational Implication: Double-gloving (Nitrile over Laminate) is mandatory during waste transfer.

Summary of Physicochemical Hazards[3][4]
PropertyValue/CharacteristicDisposal Implication
Physical State Solid (Yellow/Orange Powder)Dust explosion hazard; requires anti-static tools.
Solubility Low in water; Soluble in DMSO/MeOHDo not attempt water dilution as a disposal method; it will precipitate and clog.
Thermal Stability Decomposes >200°C (Est.)Strictly prohibited from autoclaving.
Reactivity Incompatible with Strong Acids/OxidizersSegregate from Nitric Acid and Peroxides to prevent runaway oxidation.

Part 3: Pre-Disposal Assessment & Stabilization[2]

Before moving the container, perform this Self-Validating Check :

  • Visual Inspection: Is the material free-flowing or caked?

    • Caked: Do not chip. Dissolve in situ with a compatible solvent (Ethanol) to transfer as a liquid waste.

  • Peroxide Check: If the compound was stored in ether/THF, test for peroxides. The nitro group acts as an oxidizer, potentially accelerating peroxide detonation.[1]

  • Phlegmatization (The "Safety Net"):

    • If the total mass >10g and the material is dry powder, add 10-20% water or mineral oil to desensitize it against friction during transport.[1] This is a critical step for energetic nitro-heterocycles.

Part 4: Segregation & Packaging Workflow

The "No-Go" List

Under no circumstances should this waste be commingled with:

  • Metal Powders (Zn, Mg): Risk of reduction of the nitro group (highly exothermic).[1]

  • Strong Acids (HCl, H2SO4): Protonation of the pyrazole ring can generate heat; acid hydrolysis may release toxic aniline vapors.[1]

  • Oxidizers: Increases flammability/explosive potential.

Packaging Protocol
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: HDPE is shatter-resistant. Amber glass protects against UV degradation which can destabilize the nitro group.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - TOXIC / REACTIVE"

    • Chemical Name: 2-(4-nitro-1H-pyrazol-1-yl)aniline (Do not use abbreviations).

    • Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H412 (Harmful to aquatic life).[1]

Part 5: Disposal Decision Logic (Visualization)

The following diagram outlines the decision process for handling this specific compound.

DisposalWorkflow Start Waste Generation: 2-(4-nitro-1H-pyrazol-1-yl)aniline Assessment Physical Assessment: Is it Dry Solid or Solution? Start->Assessment Solid Dry Solid Assessment->Solid Solution In Solution Assessment->Solution ConditionCheck Condition Check: Old/Crystallized/Shock Sensitive? Solid->ConditionCheck Dissolve ACTION: Dissolve Create dilute solution (<5%) in Ethanol/DMSO Solution->Dissolve If Concentrated Segregate Segregation: Separate from Acids & Oxidizers Solution->Segregate If Dilute Phlegmatize ACTION: Phlegmatize Wet with 20% Water/Alcohol to reduce sensitivity ConditionCheck->Phlegmatize Yes (Unstable) ConditionCheck->Segregate No (Stable) Phlegmatize->Segregate Dissolve->Segregate Container Packaging: HDPE or Amber Glass Label: TOXIC + REACTIVE Segregate->Container Final Final Disposal: High-Temp Incineration (RCRA Permitted Facility) Container->Final

Caption: Decision matrix for stabilizing and packaging nitro-pyrazole/aniline waste streams prior to incineration.

Part 6: Destruction Methodology (The End Game)

As a researcher, your responsibility ends at the "Satellite Accumulation Area," but understanding the final destruction ensures you classify it correctly.[1]

The Only Valid Method: High-Temperature Incineration

  • Mechanism: Thermal oxidation at >1000°C.

  • Chemical Fate:

    • Carbon

      
      
      
      
      
      [1]
    • Hydrogen

      
      
      
      
      
    • Nitro/Amine Nitrogen

      
      
      
      
      
      and
      
      
  • Why this matters: Because of the

    
     generation, this waste must  go to a facility equipped with flue gas scrubbing  (alkaline scrubbers) to prevent acid rain precursors from being released.[1] Do not send this to a "fuel blending" program unless they explicitly accept high-nitrogen content.
    
Emergency Contingencies
  • Spill (Solid): Do not sweep dry. Dampen with water mist to prevent dust generation, then wipe up with moist pads.[1] Place pads in a sealed bag.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol for washing skin, as it increases the transdermal absorption of the aniline moiety.[1]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Nitroaniline. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [1]

  • National Institutes of Health (NIH). (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs. Molecules. Retrieved from

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(4-nitro-1H-pyrazol-1-yl)aniline

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(4-nitro-1H-pyrazol-1-yl)aniline. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(4-nitro-1H-pyrazol-1-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this guide is built on established safety data for structurally related nitroaromatic and aniline compounds to ensure the highest standards of laboratory safety. The procedural framework herein is designed to be a self-validating system, promoting a culture of safety and scientific integrity.

Hazard Assessment and Risk Mitigation

2-(4-nitro-1H-pyrazol-1-yl)aniline, while a novel compound with limited specific safety data, possesses structural motifs—a nitro group and an aniline moiety—that are associated with significant health hazards. Compounds in the nitroaniline class are presumed to be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4][5] A primary concern with such compounds is the risk of methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of the blood.[1] Prolonged or repeated exposure may also lead to organ damage.[2][3][4][5] Therefore, a conservative approach to handling, assuming high toxicity, is imperative.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The operational plan detailed below is designed to minimize these risks through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is mandatory to prevent direct contact and minimize exposure.[6] The following table summarizes the recommended PPE for all procedures involving 2-(4-nitro-1H-pyrazol-1-yl)aniline.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is required when there is a splash hazard.[1]Protects against accidental splashes and airborne particles entering the eyes.[7][8][9]
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile rubber (>0.11 mm thickness) with a breakthrough time of >480 minutes.[1] Always inspect gloves for tears or punctures before use.[1][7] - Lab Coat: A clean, fully buttoned, long-sleeved lab coat.[1][10] - Additional Protection: For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and closed-toe shoes are required.[1][11][12]Prevents dermal absorption, which is a significant route of exposure for nitroanilines.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3][13]
Respiratory Protection A NIOSH-approved respirator with at least an N95 or P2 particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1][7] For higher exposure potential, a full-face supplied-air respirator may be necessary.[1]Minimizes the risk of inhaling toxic dust particles.[2]

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict operational protocol is crucial for the safe handling of 2-(4-nitro-1H-pyrazol-1-yl)aniline from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][4][14][15] Keep it away from strong oxidizing agents and acids.[8][13][16] The storage area should be secured and accessible only to authorized personnel.[3]

Handling and Use

All handling of 2-(4-nitro-1H-pyrazol-1-yl)aniline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4][7]

Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[7][17]

  • Inspect all PPE for integrity before use.[7]

Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within the fume hood.

  • Use a spatula to carefully transfer the desired amount to a tared weighing vessel to avoid generating dust.[1]

  • Clean any minor spills within the fume hood immediately using appropriate procedures (see Section 5).

Solution Preparation:

  • Add the weighed compound to the chosen solvent in a suitable container.

  • Ensure the container is securely capped before mixing.

Personal Hygiene:

  • Do not eat, drink, or smoke in the laboratory.[1][5][13][14][18]

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[1][7][13]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2-(4-nitro-1H-pyrazol-1-yl)aniline and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.

Waste Type Examples Disposal Procedure
Solid Waste - Unused or expired compound- Contaminated PPE (gloves, disposable lab coats)- Contaminated lab supplies (weighing paper, pipette tips)Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[1][15]
Liquid Waste - Solutions containing the compound- Solvents used for rinsing contaminated glasswareCollect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]

All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9][13]

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[7]

    • Contact your institution's emergency response team or environmental health and safety office.

    • Prevent entry into the contaminated area.

Personnel Exposure
Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately.[2][13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]
Skin Contact Immediately remove all contaminated clothing.[2][5] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][13] Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][13] Seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (or this guide) to the responding medical personnel.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling 2-(4-nitro-1H-pyrazol-1-yl)aniline.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures start Start: Receive Chemical inspect Inspect Container start->inspect storage Secure Storage inspect->storage ppe_check Don Appropriate PPE storage->ppe_check fume_hood Work in Fume Hood ppe_check->fume_hood weigh Weigh and Transfer fume_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard experiment Conduct Experiment dissolve->experiment exposure Personnel Exposure dissolve->exposure Potential Hazard decontaminate Decontaminate Workspace experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste remove_ppe Doff PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of 2-(4-nitro-1H-pyrazol-1-yl)aniline.

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. (URL: )
  • SAFETY D
  • Aldrich 185310 - • SAFETY D
  • SAFETY D
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole - Benchchem. (URL: )
  • • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 4-NITROANILINE | Elemental Microanalysis. (URL: )
  • Personal Protective Equipment Selection Guide. (URL: [Link])

  • SAFETY D
  • 4 - SAFETY D
  • Standard Operating Procedure. (URL: [Link])

  • Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS - Yale Environmental Health & Safety. (URL: [Link])

  • Personal Protective Equipment | Health & Safety - The University of Edinburgh. (URL: [Link])

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

  • Proper Protective Equipment - Chemistry LibreTexts. (URL: [Link])

  • Laboratory PPE: The 10 Essentials You Need - Science Equip. (URL: [Link])

  • SAFETY D
  • 2 - Safety data sheet. (URL: [Link])

  • Aniline - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

  • 2-NITROANILINE EXTRA PURE MSDS CAS No - Loba Chemie. (URL: [Link])

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitro-1H-pyrazol-1-yl)aniline
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